molecular formula C23H25NO4 B557504 Fmoc-Cpa-OH CAS No. 371770-32-0

Fmoc-Cpa-OH

Cat. No.: B557504
CAS No.: 371770-32-0
M. Wt: 379.4 g/mol
InChI Key: NVZVRXJTMCMDNR-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Cpa-OH is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVRXJTMCMDNR-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610926
Record name 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371770-32-0
Record name 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-Cpa-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis

Introduction

N-α-Fmoc-L-cyclopropylalanine (this compound) is a synthetic amino acid derivative that has garnered significant interest in the field of peptide chemistry and drug development. As a non-proteinogenic amino acid, the incorporation of a cyclopropylalanine moiety into peptide sequences can introduce unique conformational constraints, enhance metabolic stability, and modulate biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it ideally suited for solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is characterized by a central alanine scaffold where a methyl group is replaced by a cyclopropyl ring. The alpha-amino group is protected by the base-labile Fmoc group, which is a cornerstone of modern orthogonal peptide synthesis strategies.[2][3]

Chemical Structure:

Caption: General structure of this compound.

Quantitative Data Summary

A summary of the key quantitative properties of Fmoc-L-Cpa-OH is presented in the table below for easy reference.

PropertyValueReferences
CAS Number 214750-76-2[4][5][6]
Molecular Formula C₂₁H₂₁NO₄[4][6]
Molecular Weight 351.4 g/mol [4]
Synonyms Fmoc-L-Cyclopropylalanine, Fmoc-β-cyclopropyl-L-Alanine[4][5]

Note: Data for the D-enantiomer, Fmoc-D-Cpa-OH, includes CAS Number 170642-29-2 and a molecular weight of 351.41 g/mol .[7]

Experimental Protocols

The following sections detail standardized protocols relevant to the use of this compound in a research setting.

1. Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the standard iterative steps of Fmoc-based SPPS.[8][9] This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

spss_workflow Fmoc-SPPS Cycle for this compound Incorporation start Start with Resin-NH-Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: 1. This compound 2. Activator (e.g., HBTU/DIC) 3. Base (e.g., DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping Optional: Capping (e.g., Acetic Anhydride) wash2->capping next_cycle Next Amino Acid Cycle capping->next_cycle More residues final_cleavage Final Cleavage from Resin (e.g., TFA cocktail) capping->final_cleavage Final residue

Caption: Standard workflow for Fmoc-SPPS.

Detailed Protocol for a Single Coupling Cycle:

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes to remove the Fmoc group from the N-terminus of the peptide chain.[9]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and cleaved Fmoc adducts.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

    • Add an activating agent, such as HBTU (3 equivalents) or DIC/HOBt (3 equivalents each), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[10][11]

    • Allow the mixture to pre-activate for 3-8 minutes.[10]

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Isatin test) to confirm the completion of the coupling reaction. Proline and its derivatives like Cpa may give a weak or different colored result with the Kaiser test, so alternative tests may be necessary.[12]

  • Iteration: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

2. Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any acid-labile side-chain protecting groups are removed simultaneously.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's sequence. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

3. Analytical Characterization: HPLC

The purity and identity of this compound and peptides containing this residue are commonly assessed by HPLC and mass spectrometry (LC-MS).

Typical HPLC Conditions for Fmoc-Amino Acids:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient, for example, from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 220 nm and/or 265 nm (for the Fmoc group).[1]

Applications and Significance

The incorporation of cyclopropylalanine into peptide structures serves several key purposes in drug design and development:

  • Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the amino acid side chain, which can lock the peptide backbone into a specific, biologically active conformation.

  • Metabolic Stability: The non-natural structure of Cpa can increase resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based therapeutics.

  • Modulation of Activity: The unique steric and electronic properties of the cyclopropyl ring can influence binding interactions with biological targets, potentially leading to enhanced potency or altered selectivity.

Logical Relationship of this compound in Drug Discovery

drug_discovery_logic cluster_synthesis Synthesis cluster_properties Biophysical Properties cluster_outcome Therapeutic Outcome fmoc_cpa This compound (Building Block) spps Fmoc-SPPS fmoc_cpa->spps peptide Cpa-Containing Peptide spps->peptide stability Increased Metabolic Stability peptide->stability conformation Constrained Conformation peptide->conformation activity Enhanced Biological Activity (Potency/Selectivity) stability->activity conformation->activity drug Lead Compound for Drug Development activity->drug

Caption: Role of this compound in peptide drug discovery.

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its use in Fmoc-SPPS allows for the straightforward incorporation of a conformationally constrained, non-natural amino acid into peptide sequences. The resulting peptides often exhibit enhanced stability and tailored biological activity, making this compound a critical tool for researchers in basic science and pharmaceutical development. The protocols and data presented in this guide offer a technical foundation for the effective application of this compound in peptide research.

References

Synthesis of Fmoc-Cpa-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and professionals in drug development on the synthesis of N-α-(9-fluorenylmethoxycarbonyl)-L-cyclopropylalanine (Fmoc-Cpa-OH) from its parent amino acid, L-cyclopropylalanine. This document provides a detailed overview of the synthesis, including experimental protocols, reaction parameters, and purification methods.

Introduction

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the non-proteinogenic amino acid L-cyclopropylalanine into peptide chains. The cyclopropyl moiety offers unique conformational constraints, making it a valuable component in the design of peptidomimetics and other specialized peptide structures. The synthesis of this compound involves the protection of the α-amino group of L-cyclopropylalanine with the fluorenylmethoxycarbonyl (Fmoc) group. This process is typically achieved through a nucleophilic substitution reaction under basic conditions.

Synthesis Pathway

The primary method for the synthesis of this compound is the reaction of L-cyclopropylalanine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base. The general reaction is depicted below:

Synthesis_Pathway L_Cpa L-Cyclopropylalanine Reaction_Step N-Fmoc Protection L_Cpa->Reaction_Step Fmoc_Reagent Fmoc-Cl or Fmoc-OSu Fmoc_Reagent->Reaction_Step Base Base (e.g., NaHCO₃, Na₂CO₃) Base->Reaction_Step Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Step Fmoc_Cpa_OH This compound Reaction_Step->Fmoc_Cpa_OH

Caption: General synthesis pathway for this compound.

While both Fmoc-Cl and Fmoc-OSu can be used, it is important to note that the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-Ala-OH as a side product through a Lossen-type rearrangement. Therefore, Fmoc-Cl is often the preferred reagent to avoid this impurity.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound using Fmoc-Cl.

Materials and Reagents
Reagent/MaterialGrade
L-Cyclopropylalanine≥98%
9-Fluorenylmethyl chloroformate (Fmoc-Cl)≥99%
Sodium Bicarbonate (NaHCO₃)ACS Reagent Grade
1,4-DioxaneAnhydrous, 99.8%
Deionized Water
Diethyl EtherACS Reagent Grade
1 M Hydrochloric Acid (HCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Ethyl AcetateACS Reagent Grade
HexanesACS Reagent Grade
Synthesis Procedure
  • Dissolution of L-Cyclopropylalanine: In a round-bottom flask, dissolve L-cyclopropylalanine (1.0 eq) in a 1:1 (v/v) mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-Cl: Cool the solution to 0 °C in an ice bath. To the stirred solution, add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-Cl and other organic impurities.

    • Acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1 M HCl at 0 °C.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by crystallization or column chromatography.

  • Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Data Presentation

ParameterValueReference
Molecular Formula C₂₁H₂₁NO₄N/A
Molecular Weight 351.40 g/mol N/A
Typical Yield 85-95%General observation for Fmoc protection of amino acids
Appearance White to off-white solidGeneral observation for Fmoc-amino acids
Melting Point Data not consistently available in public sourcesN/A

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start: L-Cyclopropylalanine Fmoc-Cl, NaHCO₃ Dioxane/Water Reaction Stir at RT for 12-16h Start->Reaction Dilution Dilute with Water Reaction->Dilution Extraction1 Extract with Diethyl Ether Dilution->Extraction1 Acidification Acidify with 1M HCl Extraction1->Acidification Extraction2 Extract with Ethyl Acetate Acidification->Extraction2 Wash Wash with Brine Extraction2->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crystallization Crystallization from Ethyl Acetate/Hexanes Concentrate->Crystallization End End: Purified this compound Crystallization->End

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a straightforward yet critical procedure for the advancement of peptide-based drug discovery and development. The protocol outlined in this guide provides a robust method for obtaining high-purity this compound, suitable for use in solid-phase peptide synthesis. Adherence to the detailed experimental procedures and purification techniques will ensure the successful preparation of this valuable amino acid derivative. Researchers are encouraged to optimize conditions based on their specific laboratory settings and reagent purities.

An In-depth Technical Guide to Fmoc-Cyclopropylalanine-OH in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for modulating peptide structure, stability, and biological activity. Among these, cyclopropylalanine (Cpa) has emerged as a valuable building block. This technical guide provides a comprehensive overview of N-α-Fmoc-protected cyclopropylalanine (Fmoc-Cpa-OH), a crucial derivative for solid-phase peptide synthesis (SPPS). This document will delve into its chemical properties, synthesis, applications in peptide chemistry, and the impact of the cyclopropyl moiety on peptide conformation and function, offering a valuable resource for researchers in the field.

This compound exists as two stereoisomers, the L-form (Fmoc-L-Cpa-OH) and the D-form (Fmoc-D-Cpa-OH), which offer distinct conformational constraints and are utilized to fine-tune the biological and pharmacological profiles of synthetic peptides.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in peptide synthesis. The CAS number and molecular weight for both isomers are summarized below.

PropertyFmoc-L-Cpa-OHFmoc-D-Cpa-OH
CAS Number 214750-76-2[1]170642-29-2[2]
Molecular Formula C₂₁H₂₁NO₄C₂₁H₂₁NO₄
Molecular Weight 351.40 g/mol [1]351.41 g/mol [2]
Appearance White to off-white powderWhite to off-white powder
Solubility Soluble in DMF, DMSOSoluble in DMF, DMSO

Synthesis of this compound

The synthesis of this compound typically involves the protection of the α-amino group of cyclopropylalanine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. A general synthetic workflow is outlined below.

G Cpa Cyclopropylalanine (L- or D-isomer) Reaction Reaction in an appropriate solvent (e.g., aqueous dioxane) Cpa->Reaction FmocCl Fmoc-Cl or Fmoc-OSu in the presence of a base FmocCl->Reaction FmocCpa This compound Reaction->FmocCpa N-protection Purification Purification (e.g., crystallization) FmocCpa->Purification

Caption: General workflow for the synthesis of this compound.

The process begins with the selection of the desired stereoisomer of cyclopropylalanine. The amino group is then reacted with an Fmoc-donating reagent, such as Fmoc-chloride or Fmoc-succinimidyl ester, under basic conditions. The reaction is typically carried out in a mixed solvent system, such as aqueous dioxane. Following the reaction, the product is purified, often through crystallization, to yield the final Fmoc-protected amino acid.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS. The cyclopropyl group can introduce some steric hindrance, which may necessitate optimization of coupling conditions.

Experimental Protocol: Manual Fmoc-SPPS Coupling of this compound

This protocol outlines a general procedure for the manual coupling of this compound onto a solid support.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

  • Add a coupling agent, such as HBTU/HOBt or HATU (3-5 equivalents), to the amino acid solution.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid.

  • Immediately add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended, or a more potent coupling reagent like HATU may be preferred.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

G cluster_0 SPPS Cycle for this compound Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling This compound Coupling (this compound, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Ready for next amino acid Washing2->NextCycle

Caption: A typical cycle for incorporating this compound in SPPS.

Impact of Cyclopropylalanine on Peptide Structure and Function

The incorporation of cyclopropylalanine into a peptide backbone has profound effects on its conformational properties and, consequently, its biological activity.

Conformational Constraints

The rigid cyclopropyl ring restricts the torsion angles (phi, ψ) of the amino acid residue, leading to a more defined and predictable peptide secondary structure. This conformational constraint can:

  • Induce or stabilize specific secondary structures: The cyclopropyl group can promote the formation of β-turns or helical structures, which are often crucial for receptor recognition and binding.

  • Reduce conformational entropy: By locking the peptide into a more rigid conformation, the entropic penalty upon binding to a target is reduced, potentially leading to higher binding affinity.

  • Enhance proteolytic stability: The unnatural structure of the cyclopropyl side chain can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

Biological Activity of Cyclopropylalanine-Containing Peptides

The unique structural features imparted by cyclopropylalanine have been exploited in the design of various bioactive peptides. The introduction of Cpa can enhance the potency, selectivity, and metabolic stability of peptides targeting a range of biological receptors and enzymes. For instance, the replacement of certain natural amino acids with Cpa has been shown to improve the pharmacological properties of peptide-based drug candidates. The enhanced structural diversity offered by the cyclopropyl group makes it a valuable tool in the development of novel therapeutics.[1][3]

While specific signaling pathways directly modulated by Cpa-containing peptides are diverse and depend on the overall peptide sequence and its target, the primary mechanism of action often involves enhanced receptor binding affinity and specificity due to the pre-organized, bioactive conformation induced by the Cpa residue.

Conclusion

This compound, in both its L- and D-isomeric forms, is a powerful tool for peptide chemists and drug developers. Its ability to introduce conformational rigidity and enhance proteolytic stability makes it a valuable building block for the synthesis of peptides with improved pharmacological profiles. A thorough understanding of its properties and the optimization of its coupling in SPPS are crucial for its successful application. As the demand for more potent and stable peptide therapeutics continues to grow, the strategic incorporation of unique building blocks like cyclopropylalanine will undoubtedly play an increasingly important role in the future of drug discovery.

References

The Role of the Fmoc Protecting Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and development. Its base-lability allows for the selective deprotection of the N-terminus of amino acids under mild conditions, enabling the stepwise assembly of peptide chains. This guide provides an in-depth overview of the Fmoc group's role, deprotection mechanisms, and practical applications in peptide synthesis.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The synthesis cycle consists of two key steps:

  • Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid, typically with a secondary amine base like piperidine.

  • Coupling: The next Nα-Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The mild, non-acidic conditions of Fmoc deprotection are a key advantage, ensuring the stability of acid-labile side-chain protecting groups and the peptide-resin linkage.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is an elimination reaction initiated by a base. The process proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system's C9 position, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminus of the peptide.

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Monitoring of Fmoc Deprotection

The progress of the Fmoc deprotection step can be conveniently monitored by UV spectrophotometry. The cleaved dibenzofulvene-piperidine adduct is a strong chromophore with a distinct UV absorbance maximum. This allows for the quantification of the released Fmoc groups, which corresponds to the amount of peptide on the resin.

ParameterValue
UV Absorbance Maximum (λmax)~301 nm
Molar Extinction Coefficient (ε)~7800 M⁻¹cm⁻¹

Experimental Protocols

Protocol 1: Fmoc Deprotection in SPPS
  • Resin Swelling: Swell the peptide-resin in a suitable solvent such as dimethylformamide (DMF) for 30 minutes.

  • Initial Wash: Wash the resin three times with DMF to remove any residual reagents from the previous step.

  • Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. The reaction time is typically 5-20 minutes, depending on the amino acid sequence.

  • Agitation: Gently agitate the reaction vessel during the deprotection step to ensure efficient mixing.

  • Wash: After the specified time, drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

Protocol 2: Quantification of Fmoc Loading
  • Sample Preparation: Accurately weigh a small amount of the Fmoc-loaded resin (1-5 mg) into a test tube.

  • Fmoc Cleavage: Add a known volume (e.g., 2 mL) of 20% piperidine in DMF to the resin.

  • Incubation: Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilution: Take a small aliquot (e.g., 100 µL) of the supernatant and dilute it with a known volume of DMF (e.g., 900 µL).

  • UV Measurement: Measure the absorbance of the diluted solution at the appropriate wavelength (~301 nm) using a UV spectrophotometer.

  • Calculation: Calculate the resin loading using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

SPPS Workflow using Fmoc Chemistry

The overall workflow of a single cycle in Fmoc-based solid-phase peptide synthesis is a systematic process of deprotection, washing, coupling, and washing again.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (e.g., with HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next cycle Wash2->Repeat Repeat->Deprotection Yes End Final Deprotection and Cleavage Repeat->End No

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry. Its base-lability, coupled with the ability to monitor its cleavage quantitatively, provides a robust and efficient method for the synthesis of complex peptides. A thorough understanding of its chemistry and the associated experimental protocols is crucial for researchers and professionals in the field of drug development and peptide science.

In-Depth Technical Guide: Spectroscopic and Spectrometric Characterization of Fmoc-Cpa-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-α-(9-Fluorenylmethyloxycarbonyl)-L-cyclopropylalanine (Fmoc-Cpa-OH). This Fmoc-protected amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), enabling the introduction of the non-canonical cyclopropylalanine residue into peptide chains. Understanding its spectroscopic and spectrometric properties is crucial for identity confirmation, purity assessment, and monitoring of coupling reactions in peptide synthesis.

Core Data Presentation

The following tables summarize the expected quantitative data for this compound based on typical values for Fmoc-protected amino acids and the specific structural features of cyclopropylalanine. While this data is representative, experimental values may vary slightly based on solvent, concentration, and instrument calibration.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1HCOOH
~7.80d2HFmoc H4, H5
~7.65d2HFmoc H1, H8
~7.40t2HFmoc H2, H7
~7.30t2HFmoc H3, H6
~5.30d1HNH
~4.40m1Hα-CH
~4.25t1HFmoc H9
~4.15m2HFmoc CH₂
~1.70m2Hβ-CH₂
~0.80m1Hγ-CH
~0.40m2HCyclopropyl CH₂
~0.10m2HCyclopropyl CH₂

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicity is abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet), br (broad).

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~175C=O (Carboxyl)
~156C=O (Urethane)
~144Fmoc C4a, C4b
~141Fmoc C8a, C9a
~128Fmoc C2, C7
~127Fmoc C3, C6
~125Fmoc C1, C8
~120Fmoc C4, C5
~67Fmoc CH₂
~55α-C
~47Fmoc C9
~35β-C
~8γ-C
~4Cyclopropyl CH₂
Table 3: Predicted Mass Spectrometry Data for this compound
m/zIonNotes
352.15[M+H]⁺Protonated molecular ion
374.13[M+Na]⁺Sodium adduct
179.08[Fmoc-H]⁺Characteristic fragment of the Fmoc group
153.05[C₁₂H₉]⁺Fragment from the fluorenyl group

Note: The exact mass of this compound (C₂₁H₂₁NO₄) is 351.15 g/mol . The values presented are for the most common isotopes.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆ (allows for the observation of the carboxylic acid and amide protons).

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 scans, depending on the concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used for calibration.

3. ¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: A range of 0 to 200 ppm is appropriate.

  • Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used for calibration.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • For electrospray ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. ESI-MS Acquisition:

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and common adducts.

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): Adjust for a stable spray.

    • Drying Gas (N₂): Set to a temperature and flow rate (e.g., 300-350 °C) to facilitate desolvation.

  • Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

3. Tandem MS (MS/MS) for Fragmentation Analysis:

  • Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 352.15) in the first mass analyzer.

  • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy will need to be optimized to achieve a good fragmentation pattern.

  • Analyze the resulting fragment ions in the second mass analyzer.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and a simplified representation of its use in peptide synthesis.

Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Spectrometric Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Identity & Purity Check MS Mass Spectrometry (ESI-MS and MS/MS) Purification->MS Molecular Weight Verification Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

This compound in Solid-Phase Peptide Synthesis Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Free_Amine Resin with N-terminal free amine Deprotection->Free_Amine Coupling Coupling Reaction (e.g., HBTU/DIEA) Free_Amine->Coupling Fmoc_Cpa_OH This compound Fmoc_Cpa_OH->Coupling Coupled_Peptide Resin with Cpa residue added Coupling->Coupled_Peptide

Caption: Role of this compound in a typical SPPS cycle.

The Solubility of Fmoc-Cpa-OH: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for scientists and professionals in drug development, this document provides a comprehensive overview of the solubility of N-α-Fmoc-L-cyclopropylalanine (Fmoc-Cpa-OH) in various organic solvents. While quantitative solubility data for this specific compound is limited in publicly available literature, this guide offers extrapolated data based on structurally similar compounds, detailed experimental protocols for determining solubility, and workflows for its application in solid-phase peptide synthesis (SPPS).

Introduction to this compound and its Importance in Peptide Synthesis

This compound is a non-proteinogenic amino acid derivative widely utilized in peptide synthesis. The incorporation of the cyclopropylalanine moiety can induce conformational constraints in peptides, making it a valuable tool for designing peptidomimetics with enhanced biological activity and stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is fundamental for stepwise peptide chain elongation in SPPS due to its base-lability, which allows for mild deprotection conditions.

The solubility of Fmoc-amino acids is a critical parameter in SPPS. Insufficient solubility in the reaction solvent, typically N,N-dimethylformamide (DMF), can lead to challenges in the coupling reaction, resulting in incomplete acylation, deletion sequences, and overall lower purity and yield of the final peptide. Therefore, a thorough understanding of the solubility characteristics of this compound is paramount for successful peptide synthesis.

Factors Influencing the Solubility of Fmoc-Amino Acids

The solubility of an Fmoc-protected amino acid is governed by a combination of factors:

  • Amino Acid Side Chain: The physicochemical properties of the amino acid side chain play a significant role. In the case of this compound, the cyclopropyl group is a small, nonpolar, and rigid aliphatic side chain. This hydrophobicity influences its solubility in different solvents.

  • The Fmoc Protecting Group: The large, aromatic Fmoc group contributes significantly to the overall molecular properties, generally increasing solubility in organic solvents.

  • Solvent Properties: The polarity, proticity, and hydrogen bonding capabilities of the solvent are crucial. Polar aprotic solvents are generally good at solvating Fmoc-amino acids.

  • Temperature: Solubility is generally temperature-dependent, with many compounds exhibiting increased solubility at higher temperatures.

  • Presence of Aggregates: Fmoc-protected amino acids have a known tendency to aggregate via π-π stacking of the fluorenyl groups, which can significantly reduce their solubility.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in scientific literature. However, based on information from suppliers and the general behavior of other Fmoc-amino acids, a qualitative and semi-quantitative profile can be established.

SolventAbbreviationTypeEstimated Solubility of this compound
N,N-DimethylformamideDMFPolar AproticSoluble
Dimethyl SulfoxideDMSOPolar Aprotic100 mg/mL[1]
N-Methyl-2-pyrrolidoneNMPPolar AproticSoluble
DichloromethaneDCMNonpolarSparingly Soluble
TetrahydrofuranTHFPolar AproticSparingly Soluble
AcetonitrileACNPolar AproticSparingly Soluble
MethanolMeOHPolar ProticSlightly Soluble
WaterH₂OPolar ProticInsoluble

Note: "Soluble" indicates that the compound is likely to dissolve to a concentration suitable for standard SPPS coupling reactions (typically 0.1–0.5 M). "Sparingly Soluble" and "Slightly Soluble" suggest that achieving such concentrations may be difficult without interventions like heating or sonication.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a reliable method for determining the solubility of this compound. This method is based on the principle of visual observation of the disappearance of the solid phase.

Materials and Equipment:

  • This compound

  • Solvent of interest (e.g., DMF)

  • Analytical balance

  • Small, sealable glass vials (e.g., 2 mL HPLC vials)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Ultrasonic bath

  • Temperature-controlled environment (e.g., water bath or incubator)

  • High-definition visual camera or microscope for observation

Procedure:

  • Preparation:

    • Accurately weigh a known mass of this compound (e.g., 10 mg) into a clean, dry vial.

    • Add a small, precisely measured volume of the solvent to the vial (e.g., 100 µL).

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled environment set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached. Intermittent vortexing and sonication can be used to aid dissolution, especially for sparingly soluble compounds.

  • Observation:

    • After the equilibration period, visually inspect the vial for the presence of undissolved solid. A high-definition camera or microscope can be used for more accurate observation.

  • Titration (if solid remains):

    • If undissolved solid is present, add a small, known volume of the solvent (e.g., 10 µL) to the vial.

    • Reseal the vial and allow it to equilibrate again with stirring for a sufficient time (e.g., 1-2 hours).

    • Repeat the observation step.

    • Continue this stepwise addition of the solvent until all the solid has completely dissolved.

  • Calculation:

    • Record the total volume of solvent required to dissolve the initial mass of this compound.

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Initial mass of this compound (mg) / Total volume of solvent (mL)

    • To express the solubility in molarity (mol/L), use the molecular weight of this compound (351.40 g/mol ).

Logical Workflow for this compound in Solid-Phase Peptide Synthesis

The following diagram illustrates the typical workflow for utilizing this compound in an automated or manual solid-phase peptide synthesizer.

SPPS_Workflow cluster_preparation Preparation cluster_synthesis_cycle SPPS Cycle cluster_finalization Finalization dissolve Dissolve this compound in DMF/NMP activate Activate Carboxyl Group (e.g., with HBTU/DIC) dissolve->activate Pre-activation coupling Couple Activated This compound to Resin activate->coupling Add to resin resin_prep Resin Swelling & Fmoc Deprotection resin_prep->coupling wash Wash Resin coupling->wash wash->resin_prep Next cycle or final deprotection cleavage Cleave Peptide from Resin wash->cleavage After final cycle purification Purify Peptide (e.g., HPLC) cleavage->purification

Standard workflow for incorporating this compound in SPPS.

Signaling Pathways and Experimental Workflows

The unique structural properties of cyclopropylalanine can be exploited in the design of peptides that modulate specific biological signaling pathways. For instance, a synthetic peptide containing Cpa could be designed to inhibit a protein-protein interaction (PPI) that is critical for a particular disease-related pathway.

The following diagram illustrates a hypothetical experimental workflow to investigate the effect of a Cpa-containing peptide on a generic signaling pathway.

Signaling_Workflow cluster_peptide Peptide Synthesis & Characterization cluster_cell_culture In Vitro Assay cluster_data_analysis Data Analysis synthesis Synthesize Cpa-containing Peptide using SPPS characterization Characterize Peptide (Mass Spec, HPLC) synthesis->characterization cell_treatment Treat Cells with Peptide characterization->cell_treatment Apply to cells cell_lysis Cell Lysis cell_treatment->cell_lysis protein_analysis Analyze Target Protein (Western Blot, ELISA) cell_lysis->protein_analysis quantification Quantify Protein Expression/Activity protein_analysis->quantification conclusion Draw Conclusions on Pathway Modulation quantification->conclusion

Experimental workflow for pathway modulation analysis.

Conclusion

While precise quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a robust framework for researchers working with this important amino acid derivative. By understanding the factors that influence its solubility, utilizing the provided experimental protocol to determine precise values, and following established SPPS workflows, scientists can confidently incorporate this compound into their peptide synthesis strategies to advance their research and drug discovery efforts.

References

A Technical Guide to Fmoc-Cpa-OH: Commercial Availability, Purity, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-L-cyclopropylalanine (Fmoc-Cpa-OH), an unnatural amino acid increasingly utilized in peptide and peptidomimetic drug development. Its unique cyclopropyl side chain imparts conformational constraints on the peptide backbone, influencing secondary structure and often enhancing metabolic stability and binding affinity. This document details commercial sourcing, purity standards, and key experimental protocols for its quality control and application in solid-phase peptide synthesis (SPPS).

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is critical for the successful synthesis of high-quality peptides. The presence of impurities, such as free amino acids or acetate, can lead to undesired side reactions, including double insertions or premature chain termination, compromising the integrity of the final product. While many suppliers offer this reagent, purity specifications can vary. Researchers should always request and scrutinize the lot-specific Certificate of Analysis (CoA) before use[1].

Below is a summary of notable commercial suppliers and their typically stated purity levels for this compound.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
P3 BioSystems High Purity (CoA specific)214750-76-2C₂₁H₂₁NO₄351.40US-based supplier specializing in peptide synthesis reagents[2].
Advanced ChemTech High Purity (CoA specific)214750-76-2C₂₁H₂₁NO₄351.4Provides Safety Data Sheet (SDS) upon request[3].
Aapptec Peptides High Purity (CoA specific)214750-76-2C₂₁H₂₁NO₄351.3Emphasizes referring to the CoA for lot-specific data[1].
MedchemExpress Research Grade (CoA specific)214750-76-2C₂₁H₂₁NO₄351.4Provides data on storage conditions and solution stability[4].
Creative Peptides Research Grade (CoA specific)170642-29-2 (D-isomer)C₂₁H₂₁NO₄351.4Also offers the D-enantiomer, Fmoc-D-Cpa-OH[5].
Aladdin Scientific ≥95%371770-32-0 (variant)C₂₃H₂₅NO₄379.45Note: CAS and formula may differ, indicating a related derivative[6].

Note: The data presented in this table is representative and may vary. It is crucial to confirm specifications with the supplier for the specific lot being purchased.

Leading manufacturers of Fmoc-amino acids, such as Novabiochem®, adhere to stringent quality control, often ensuring HPLC purity of ≥99% and enantiomeric purity of ≥99.8% for standard amino acids. Key impurities that are monitored include:

  • Free Amino Acid: Kept below 0.2% to prevent double insertion.

  • Acetate: Limited to ≤0.02% to minimize chain termination.

Key Experimental Protocols

Quality Control and Purity Verification of this compound

It is best practice to verify the purity of incoming this compound, especially for GMP or other regulated applications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this purpose[7].

QC_Workflow start Receive this compound hplc Purity Analysis (Reverse-Phase HPLC) start->hplc nmr Structural Confirmation (¹H NMR) start->nmr decision Purity & Structure Meet Specification? hplc->decision nmr->decision accept Accept Lot for Synthesis decision->accept  Yes reject Reject Lot decision->reject  No

Caption: Quality control workflow for incoming this compound raw material.

Methodology: Reverse-Phase HPLC (RP-HPLC)

  • Objective: To determine the chemical purity and identify any related impurities.

  • Column: C18 column (e.g., Phenomenex LUNA C18)[8].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient, for example, from 5% to 95% Mobile Phase B over 30-45 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm, 280 nm, and 301 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Methodology: ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure and detect solvent residues.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 300 or 400 MHz NMR spectrometer[8].

  • Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent. Record the spectrum.

  • Analysis: Verify the presence of characteristic peaks for the Fmoc group (aromatic protons ~7.2-7.8 ppm), the cyclopropyl group (aliphatic protons, typically <1.0 ppm), and the alpha-proton. The integration of these peaks should correspond to the expected proton counts. Residual solvents like ethyl acetate or dichloromethane can be identified by their characteristic chemical shifts[7].

Incorporation of this compound in Fmoc-SPPS

This compound is incorporated into a growing peptide chain using standard Fmoc solid-phase peptide synthesis protocols. The general cycle involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next activated Fmoc-amino acid.

SPPS_Cycle start Peptide-Resin with N-terminal Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 3. Coupling Reaction wash1->coupling activation 2. Activation of this compound (e.g., HBTU/DIPEA in DMF) activation->coupling Add to resin wash2 Wash (DMF) coupling->wash2 end Peptide-Resin (Elongated by one Cpa residue) wash2->end end->deprotection Repeat for next cycle

Caption: The iterative cycle for incorporating this compound in SPPS.

Methodology: Standard Coupling Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Start with 0.1 mmol of a suitable resin (e.g., Rink Amide for C-terminal amides) with the preceding amino acid already coupled and its N-terminal amine protected with Fmoc. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel[9].

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF (v/v) to the resin[10].

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

    • Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine[9][11].

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (e.g., 3-5 equivalents relative to the resin loading, ~105-175 mg for 0.1 mmol scale).

    • Add a suitable activator, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 0.95 equivalents relative to the amino acid)[8].

    • Dissolve the mixture in a minimal amount of DMF.

    • Add an activation base, typically N,N-diisopropylethylamine (DIPEA) (e.g., 2 equivalents relative to the amino acid)[11].

    • Allow the activation to proceed for 3-8 minutes[11].

    • Add the activated amino acid solution to the deprotected resin.

  • Coupling Reaction:

    • Agitate the resin slurry at room temperature for 1-2 hours.

    • To monitor the reaction completion, a small sample of resin beads can be taken for a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

This guide provides a foundational framework for sourcing and utilizing this compound. Adherence to rigorous quality control of the starting material and optimization of standard SPPS protocols are paramount to achieving desired outcomes in peptide research and development.

References

An In-Depth Technical Guide to the Incorporation of Unnatural Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (Uaas) into peptides via Solid-Phase Peptide Synthesis (SPPS) has revolutionized peptide-based drug discovery and development. By expanding the chemical diversity beyond the canonical 20 amino acids, Uaas offer a powerful toolkit to enhance peptide stability, modulate bioactivity, improve pharmacokinetic properties, and create novel molecular scaffolds. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for the successful incorporation of Uaas in SPPS.

The Strategic Advantage of Unnatural Amino Acids

The incorporation of Uaas bestows peptides with a range of desirable properties that are often unattainable with natural amino acids alone. These advantages are pivotal in transforming native peptides into viable therapeutic candidates.[1][2]

Enhanced Stability and Bioavailability: Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to poor bioavailability and short half-lives. The introduction of Uaas, such as β-amino acids, N-alkylated derivatives, and D-amino acids, can confer resistance to enzymatic cleavage, thereby prolonging the peptide's circulation time and therapeutic window.[3][4]

Conformational Constraints and Increased Potency: Uaas can be used to introduce conformational rigidity into a peptide's backbone or side chains. This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in binding affinity and potency towards its biological target.

Novel Functionalities: Uaas can introduce a wide array of chemical functionalities not found in natural amino acids. These include fluorescent probes for imaging, photo-crosslinkers for studying protein-protein interactions, and metal-chelating moieties for diagnostics and therapeutics.[5][6]

Core Principles of Unnatural Amino Acid Incorporation in Fmoc-SPPS

The vast majority of modern peptide synthesis, including the incorporation of Uaas, relies on the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[4][7] This method involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[8][9] The general workflow is depicted below.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling (Uaa + Coupling Reagent) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n cycles Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection1 Purification Purification (HPLC) Cleavage->Purification

Figure 1: General workflow for Fmoc-SPPS.

A critical aspect of incorporating Uaas is the selection of appropriate protecting groups for their unique side chains. These protecting groups must be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but readily cleavable during the final acidolytic cleavage from the resin.

Data Presentation: Comparative Performance of Coupling Reagents

The efficiency of the coupling step is paramount for achieving high purity and yield, especially when dealing with sterically hindered or otherwise challenging Uaas. The choice of coupling reagent can significantly impact the outcome of the synthesis. Below is a comparative summary of commonly used coupling reagents.

Coupling ReagentAdditiveBaseTypical Coupling Time (min)Crude Purity (%)Racemization RiskNotes
HATU HOAtDIPEA30 - 120~99LowHighly efficient, especially for hindered couplings.[1][10]
HBTU HOBtDIPEA30 - 120~95-98ModerateA cost-effective and robust option for standard couplings.[1][10]
HCTU -DIPEA15 - 60>99LowSimilar to HATU in efficiency but can be more prone to side reactions with certain residues.[10]
PyBOP HOBtDIPEA30 - 120~95ModerateA phosphonium-based reagent, useful for avoiding guanidinylation of the N-terminus.[1]
DIC/Oxyma OxymaPure-60 - 240VariableVery LowA carbodiimide-based method known for its low racemization potential.[11]
COMU -DIPEA15 - 30>99LowA newer generation uronium salt with high efficiency and improved safety profile.[1]

Note: The data presented is a synthesis of results from multiple studies and can vary based on the specific peptide sequence and reaction conditions.[1][10][11]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of specific classes of unnatural amino acids.

General Protocol for Fmoc-SPPS

This protocol outlines the fundamental steps for manual Fmoc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[12]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.[12]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.[2]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (see Section 5).[6][13]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Protocol for Incorporating Sterically Hindered Uaas (e.g., N-alkylated amino acids)

Sterically hindered Uaas often require more potent coupling reagents and longer reaction times.

  • Follow the general Fmoc-SPPS protocol (Section 4.1).

  • For the coupling step, use a more powerful coupling reagent such as HATU or COMU.[1]

  • Increase the equivalents of the amino acid and coupling reagents to 4-5 equivalents.

  • Extend the coupling time to 4-12 hours, or perform a double coupling (repeating the coupling step before proceeding to the next deprotection).

  • In some cases, performing the coupling at a slightly elevated temperature (e.g., 35-40 °C) can improve efficiency, but this may also increase the risk of racemization.[15]

Protocol for Incorporating Photo-Crosslinking Uaas (e.g., p-benzoyl-L-phenylalanine)

Photo-crosslinking Uaas are invaluable tools for studying molecular interactions.

  • Synthesize or procure Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH).

  • Incorporate Fmoc-Bpa-OH into the desired position in the peptide sequence using the general Fmoc-SPPS protocol (Section 4.1). Standard coupling reagents like HBTU or HATU are generally effective.

  • After synthesis and purification, the peptide containing Bpa can be irradiated with UV light (typically around 365 nm) in the presence of its binding partner to induce covalent cross-linking.

Photo_Crosslinking Peptide_Bpa Peptide with p-Benzoyl-L-phenylalanine Complex Non-covalent Complex Peptide_Bpa->Complex Binding_Partner Binding Partner Binding_Partner->Complex UV_Light UV Light (365 nm) Complex->UV_Light Crosslinked_Complex Covalently Crosslinked Complex UV_Light->Crosslinked_Complex

Figure 2: Workflow for photo-crosslinking.

Cleavage Cocktails for Peptides with Unnatural Amino Acids

The final cleavage step removes the peptide from the resin and deprotects the side chains. The composition of the cleavage cocktail is critical and must be tailored to the specific amino acids in the sequence, including any Uaas with acid-labile protecting groups.[6][13]

Cleavage CocktailComposition (v/v)Target Residues and Protecting Groups
Reagent B TFA/H₂O/TIS (95:2.5:2.5)General purpose, suitable for peptides with Trp, Met, Tyr, and Cys(Trt).[10]
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues, particularly Arg(Pmc/Pbf).[16]
"Odorless" Cocktail TFA/TIS/EDT/H₂O (94:1:2.5:2.5)An alternative for peptides with Cys, avoiding the use of thioanisole.
Mild Cleavage TFA/DCM (1-5%)For cleavage from highly acid-labile resins (e.g., 2-chlorotrityl) to obtain protected peptide fragments.

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol.

When selecting a cleavage cocktail, it is crucial to consider the acid lability of the protecting groups on the Uaas. For Uaas with particularly sensitive protecting groups, a milder cleavage cocktail or a multi-step deprotection strategy may be necessary.

Challenges and Troubleshooting

The incorporation of Uaas can present unique challenges.

Poor Coupling Efficiency: This is often due to steric hindrance of the Uaa.

  • Solution: Use a more potent coupling reagent (HATU, COMU), increase reagent equivalents and reaction time, or perform a double coupling. Microwave-assisted SPPS can also enhance coupling efficiency.[15]

Racemization: The activation of the carboxylic acid during coupling can lead to epimerization at the α-carbon, particularly for hindered amino acids.[11][17][18][19]

  • Solution: Use a coupling method with a low racemization potential, such as DIC/Oxyma. The choice of base can also influence racemization, with bulkier bases like collidine sometimes being preferred over DIPEA.

Side Reactions during Cleavage: The unique side chains of Uaas may be susceptible to modification by the reactive carbocations generated during cleavage.

  • Solution: Optimize the scavenger composition in the cleavage cocktail. For example, the addition of scavengers like triisopropylsilane (TIS) can help to quench these reactive species.[14]

Conclusion

The incorporation of unnatural amino acids into peptides through SPPS is a powerful strategy for the development of novel therapeutics and research tools. A thorough understanding of the principles of Fmoc-SPPS, careful selection of coupling reagents and protecting groups, and optimization of reaction conditions are essential for success. This guide provides a foundational framework for researchers to navigate the complexities of synthesizing peptides containing Uaas, ultimately enabling the creation of peptides with enhanced properties and novel functionalities.

References

Methodological & Application

Standard Procedure for Fmoc-Cpa-OH Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] Fmoc-Cpa-OH (Fmoc-4-chlorophenylalanine) is a non-natural amino acid analog used to introduce specific properties into peptides, such as enhanced binding affinity or metabolic stability.[1] This document provides a detailed standard operating procedure for the deprotection of the Fmoc group from this compound during SPPS.

The deprotection of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. It is achieved through a base-catalyzed β-elimination mechanism.[3][4] A secondary amine, most commonly piperidine, is used to abstract the acidic proton at the C9 position of the fluorenyl group. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to form a stable adduct, and the release of the free N-terminal amine on the growing peptide chain.[3][4]

Materials and Reagents

ReagentGradeSupplierNotes
This compound loaded resinSynthesis GradeVariousThe protocol assumes the this compound has been successfully coupled to the solid support.
PiperidineReagent Grade, >99%VariousStore under nitrogen and away from light.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVariousUse high-purity, amine-free DMF for all steps.
Dichloromethane (DCM)ACS GradeVariousFor resin swelling and washing.
Deprotection Solution-Prepared in-house20% (v/v) piperidine in DMF. Prepare fresh daily.

Experimental Protocols

Preparation of Deprotection Solution (20% Piperidine in DMF)
  • Work in a well-ventilated fume hood.

  • Measure 80 mL of peptide synthesis grade DMF into a clean, dry graduated cylinder.

  • Carefully measure 20 mL of piperidine and add it to the DMF.

  • Mix the solution thoroughly by inversion or gentle stirring.

  • Store the freshly prepared solution in a sealed container, protected from light.

Standard this compound Deprotection Protocol

This protocol is suitable for manual solid-phase peptide synthesis. For automated synthesizers, the principles remain the same, though the specific instrument parameters will vary.

  • Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF to remove any residual reagents from the previous coupling step.

  • First Deprotection:

    • Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.

    • Agitate the mixture for 2-3 minutes at room temperature.

    • Drain the deprotection solution.

  • Second Deprotection:

    • Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 15-20 minutes at room temperature.[3]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is:

      • DMF (5 times)

      • DCM (3 times)

      • DMF (3 times)

Monitoring the Deprotection Reaction

The completion of the Fmoc deprotection can be monitored qualitatively or quantitatively.

  • Qualitative Method (Kaiser Test): A small sample of the resin beads is taken after the washing step and subjected to the Kaiser test (ninhydrin test). A positive result (blue beads) indicates the presence of a free primary amine, signifying successful deprotection.

  • Quantitative Method (UV-Vis Spectroscopy): The drained deprotection solution can be collected, and the absorbance of the dibenzofulvene-piperidine adduct can be measured at approximately 301 nm. This allows for the quantification of the Fmoc group removed and can be used to monitor the efficiency of the deprotection reaction.

Data Presentation

Table 1: Standard Fmoc Deprotection Conditions

ParameterCondition
Deprotection Reagent20% (v/v) Piperidine in DMF
Reaction Time (Step 1)2-3 minutes
Reaction Time (Step 2)15-20 minutes
TemperatureRoom Temperature
Number of Treatments2

Table 2: Alternative Deprotection Reagents

While 20% piperidine in DMF is the standard, other reagents can be used, particularly for sequences prone to aggregation or aspartimide formation.

ReagentConcentrationSolventNotes
Piperazine10% (w/v)9:1 DMF/EthanolCan reduce aspartimide formation.[5]
4-Methylpiperidine (4MP)20% (v/v)DMFA less toxic alternative to piperidine.[6]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v) DBU, 2% (v/v) PiperidineDMFFaster deprotection, useful for difficult sequences.[7]

Mandatory Visualizations

Mechanism of Fmoc Deprotection

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Adduct Formation Fmoc-Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc-Peptide->Intermediate + Piperidine Piperidine Piperidine DBF Dibenzofulvene Intermediate->DBF Elimination Free_Amine H2N-Peptide-Resin Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Workflow for this compound Deprotection

SPPS_Deprotection_Workflow start Fmoc-Cpa-Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF (3x) swell->wash1 deprotect1 Add 20% Piperidine/DMF (2-3 min) wash1->deprotect1 drain1 Drain deprotect1->drain1 deprotect2 Add 20% Piperidine/DMF (15-20 min) drain1->deprotect2 drain2 Drain deprotect2->drain2 wash2 Wash with DMF (5x) drain2->wash2 wash3 Wash with DCM (3x) wash2->wash3 wash4 Wash with DMF (3x) wash3->wash4 end Free Amine on Resin (Ready for next coupling) wash4->end

Caption: Workflow for Fmoc deprotection in SPPS.

Troubleshooting

IssuePossible CauseRecommendation
Incomplete Deprotection- Old or poor quality deprotection solution.- Insufficient reaction time.- Peptide aggregation.- Prepare fresh 20% piperidine in DMF daily.- Increase the duration of the second deprotection step.- Consider using DBU or synthesizing at a higher temperature.
Side Reactions (e.g., Aspartimide formation with adjacent Asp residue)The sequence is prone to this side reaction.- Use a deprotection cocktail containing 0.1 M HOBt.- Consider using piperazine as the deprotection base.[5]
Yellowing of ResinFormation of the dibenzofulvene-piperidine adduct.This is normal and the color should be washed away during the washing steps.

Safety Precautions

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Piperidine is a toxic, flammable, and corrosive liquid. Handle with extreme care and consult the Safety Data Sheet (SDS) before use.

  • Dispose of all chemical waste according to your institution's guidelines.

References

Application Notes and Protocols for the Incorporation of Fmoc-Cpa-OH into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. Fmoc-L-4-chlorophenylalanine (Fmoc-Cpa-OH) is a valuable building block in peptide synthesis, offering the potential to enhance biological activity, improve metabolic stability, and fine-tune receptor binding affinity. The chlorine substitution on the phenyl ring can introduce favorable hydrophobic and electronic interactions with target proteins. This document provides detailed application notes and protocols for the successful incorporation of this compound into cyclic peptides using solid-phase peptide synthesis (SPPS).

Cyclic peptides are of significant interest in drug discovery due to their conformational rigidity, which can lead to increased potency and selectivity, as well as improved resistance to enzymatic degradation compared to their linear counterparts. These protocols will cover the key steps from linear peptide synthesis to on-resin and solution-phase cyclization, providing researchers with a comprehensive guide for creating novel cyclic peptides containing this compound.

Data Presentation

While specific quantitative data for the coupling efficiency and cyclization yields of peptides containing this compound are not extensively reported in publicly available literature, the following tables provide representative data for the synthesis of a model cyclic peptide, Cyclo(Ala-Phe-Cpa-Gly-Asp), based on typical yields observed for similar unnatural amino acids in solid-phase peptide synthesis and subsequent cyclization.

Table 1: Representative Coupling Efficiency of Fmoc-Amino Acids in Linear Peptide Synthesis

Amino AcidCoupling ReagentCoupling Time (min)Coupling Efficiency (%)
Fmoc-Asp(OtBu)-OHHBTU/DIPEA60>99
Fmoc-Gly-OHHBTU/DIPEA60>99
This compound HBTU/DIPEA 90 ~98
Fmoc-Phe-OHHBTU/DIPEA60>99
Fmoc-Ala-OHHBTU/DIPEA60>99

Note: Coupling efficiency can be monitored qualitatively using the Kaiser test and quantitatively by HPLC analysis of a cleaved and deprotected aliquot of the peptidyl-resin.

Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization of (Ala-Phe-Cpa-Gly-Asp)

Cyclization MethodCyclization ReagentReaction Time (h)Crude Purity (%)Isolated Yield (%)
On-ResinPyBOP/DIPEA126535
Solution-PhaseHATU/DIPEA247040

Note: Yields and purity are highly sequence-dependent and require optimization for each specific peptide.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the synthesis of a linear peptide containing this compound on a rink amide resin for subsequent C-terminal amide cyclization.

1.1. Resin Swelling and Fmoc Deprotection:

  • Swell 100 mg of Rink Amide resin (substitution ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Drain the DMF and add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate the resin for 5 minutes, then drain the solution.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), isopropanol (IPA) (3 x 2 mL), and DMF (5 x 2 mL).

1.2. Amino Acid Coupling:

  • In a separate tube, dissolve 3 equivalents of the first Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH) and 2.9 equivalents of HBTU in DMF.

  • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For the coupling of the sterically more demanding This compound , extend the coupling time to 90 minutes and consider a double coupling if necessary.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 2 mL).

1.3. Chain Elongation:

  • Repeat steps 1.1 (Fmoc deprotection) and 1.2 (amino acid coupling) for each subsequent amino acid in the sequence, including This compound , until the desired linear peptide is assembled.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol is suitable for peptides where the C-terminus is attached to the resin via a side-chain linker (e.g., using Fmoc-Asp(O-2-PhiPr)-OH). For this example, we will assume a side-chain linked peptide.

2.1. N-terminal and C-terminal Deprotection:

  • Remove the N-terminal Fmoc group from the fully assembled linear peptide on the resin as described in Protocol 1.1.

  • Selectively deprotect the C-terminal protecting group. For an allyl (Aloc) protecting group, treat the resin with a solution of Pd(PPh₃)₄ (0.3 eq.) and PhSiH₃ (25 eq.) in dry DCM for 2 hours.

2.2. On-Resin Cyclization:

  • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Swell the resin in DMF.

  • Add a solution of 3 equivalents of PyBOP and 6 equivalents of DIPEA in DMF to the resin.

  • Agitate the reaction mixture for 12-24 hours at room temperature.

  • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by HPLC-MS.

2.3. Cleavage and Final Deprotection:

  • Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL) and dry under vacuum.

  • Add a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purify the cyclic peptide by preparative HPLC.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This protocol involves cleaving the linear peptide from the resin and then performing the cyclization in solution.

3.1. Cleavage of the Linear Peptide:

  • Synthesize the linear peptide on a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage with side-chain protecting groups intact.

  • After synthesis of the linear peptide, wash the resin with DCM and dry.

  • Treat the resin with a solution of TFA/DCM (1:99) for 30 minutes.

  • Filter and collect the filtrate containing the protected linear peptide.

  • Evaporate the solvent to obtain the crude protected linear peptide.

3.2. Solution-Phase Cyclization:

  • Dissolve the protected linear peptide in a large volume of DMF to achieve a high dilution condition (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Add 1.5 equivalents of HATU and 3 equivalents of DIPEA to the peptide solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by HPLC-MS.

3.3. Final Deprotection and Purification:

  • Once the cyclization is complete, remove the DMF under reduced pressure.

  • Treat the residue with a cleavage cocktail (TFA/TIS/Water 95:2.5:2.5) for 2-3 hours to remove the side-chain protecting groups.

  • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Purify the cyclic peptide by preparative HPLC.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_chain_elongation Linear Peptide Synthesis cluster_cyclization Cyclization & Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Fmoc Couple_AA1 Couple 1st AA (Fmoc-Asp(OtBu)-OH) Deprotect_Fmoc->Couple_AA1 Wash1 Wash Couple_AA1->Wash1 Deprotect1 Fmoc Deprotection Wash1->Deprotect1 Couple_AA2 Couple 2nd AA (Fmoc-Gly-OH) Deprotect1->Couple_AA2 Wash2 Wash Couple_AA2->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Couple_Cpa Couple this compound Deprotect2->Couple_Cpa Wash3 Wash Couple_Cpa->Wash3 Deprotect3 Fmoc Deprotection Wash3->Deprotect3 Couple_AA4 Couple 4th AA (Fmoc-Phe-OH) Deprotect3->Couple_AA4 Wash4 Wash Couple_AA4->Wash4 Deprotect4 Fmoc Deprotection Wash4->Deprotect4 Couple_AA5 Couple 5th AA (Fmoc-Ala-OH) Deprotect4->Couple_AA5 Final_Deprotect Final N-terminal Fmoc Deprotection Couple_AA5->Final_Deprotect Cleavage Cleavage from Resin (Solution-Phase) Final_Deprotect->Cleavage Solution-Phase Path Cyclize Cyclization Final_Deprotect->Cyclize On-Resin Path Cleavage->Cyclize Final_Cleavage Final Deprotection & Cleavage (On-Resin) Cyclize->Final_Cleavage On-Resin Path Purify Purification (HPLC) Cyclize->Purify Solution-Phase Path Final_Cleavage->Purify

Caption: Workflow for the synthesis of a cyclic peptide containing this compound.

Cyclization_Comparison cluster_on_resin On-Resin Cyclization cluster_solution_phase Solution-Phase Cyclization Start Linear Peptidyl-Resin OnResin_Deprotect Selective Deprotection (N & C-termini on resin) Start->OnResin_Deprotect Sol_Cleave Cleavage from Resin (Side-chains protected) Start->Sol_Cleave OnResin_Cyclize Cyclization on Resin (e.g., PyBOP/DIPEA) OnResin_Deprotect->OnResin_Cyclize OnResin_Cleave Cleavage & Global Deprotection (TFA Cocktail) OnResin_Cyclize->OnResin_Cleave End Purified Cyclic Peptide OnResin_Cleave->End Sol_Cyclize Cyclization in Solution (High Dilution, e.g., HATU/DIPEA) Sol_Cleave->Sol_Cyclize Sol_Deprotect Global Deprotection (TFA Cocktail) Sol_Cyclize->Sol_Deprotect Sol_Deprotect->End

Caption: Comparison of On-Resin and Solution-Phase cyclization pathways.

Application Notes and Protocols for Cleavage of Peptides Containing Cyclopropylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as cyclopropylalanine (Cpa), into peptide sequences is a valuable strategy in medicinal chemistry to enhance conformational rigidity, metabolic stability, and biological activity. The final and critical step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This process is typically achieved using strong acid cocktails, most commonly based on trifluoroacetic acid (TFA).

While standard cleavage protocols are well-established for peptides composed of natural amino acids, the presence of unique residues like cyclopropylalanine necessitates careful consideration of the cleavage conditions. The strained cyclopropyl ring, while contributing to the desirable properties of the peptide, may be susceptible to acid-catalyzed ring-opening, leading to undesired side products. These application notes provide an overview of recommended cleavage cocktails and protocols for peptides containing cyclopropylalanine, with a focus on mitigating potential side reactions and ensuring the integrity of the final product.

Potential Side Reactions with Cyclopropylalanine during TFA Cleavage

The primary concern during the acidolytic cleavage of cyclopropylalanine-containing peptides is the potential for the opening of the three-membered ring. Under strong acidic conditions, the cyclopropane ring can be protonated, leading to a carbocation intermediate that can be attacked by nucleophiles present in the cleavage cocktail (e.g., water, scavengers) or undergo rearrangement. This can result in the formation of linear alkyl side chains or other adducts, compromising the purity and desired structure of the peptide. While direct evidence in the context of routine peptide cleavage is not extensively documented in publicly available literature, the chemical principles of acid-catalyzed cyclopropane ring-opening warrant caution.

Recommended Cleavage Cocktails

Based on standard practices for acid-labile protecting groups used in Fmoc-based SPPS, the following TFA-based cleavage cocktails are recommended as a starting point for peptides containing cyclopropylalanine. The choice of cocktail depends on the other amino acid residues present in the sequence, particularly those with sensitive side chains that require specific scavengers.

Table 1: Recommended Cleavage Cocktails for Cyclopropylalanine-Containing Peptides

Reagent CocktailComposition (v/v)Target Residues & Remarks
Reagent R (Standard) TFA (90%), TIS (5%), Water (5%)General purpose for peptides without highly sensitive residues. TIS is an effective carbocation scavenger.
Reagent B (Odorless) TFA (88%), Phenol (5%), Water (5%), TIS (2%)Useful when Trityl-based protecting groups are present. Avoids the use of odorous thiols.[1]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Recommended for peptides containing Cys, Met, Trp, and Tyr. The combination of scavengers protects against a wide range of side reactions.[1]
Modified Reagent R TFA (94%), Water (2.5%), EDT (2.5%), TIS (1%)A balanced cocktail for peptides that may contain Cysteine residues.

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Experimental Protocols

It is crucial to perform a small-scale trial cleavage on a small amount of the peptide-resin (10-20 mg) to optimize conditions and verify the integrity of the cyclopropylalanine residue before proceeding with the bulk cleavage.

Protocol 1: Standard Cleavage with Reagent R

This protocol is suitable for peptides containing cyclopropylalanine and other standard amino acids without particularly sensitive side chains.

  • Resin Preparation: Wash the peptide-resin (1 g) with dichloromethane (DCM) (3 x 10 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare 10 mL of Reagent R by combining Trifluoroacetic Acid (9.0 mL), Triisopropylsilane (0.5 mL), and deionized water (0.5 mL). Cool the mixture on an ice bath for 10 minutes.

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried peptide-resin. Swirl the mixture gently to ensure complete wetting of the resin. Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Wash the resin with an additional 1-2 mL of fresh TFA. Combine the filtrates and add this solution dropwise to 40 mL of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing: Centrifuge the ether suspension at 3000 rpm for 5 minutes. Decant the supernatant. Wash the peptide pellet with cold diethyl ether (2 x 30 mL) to remove residual scavengers and TFA.

  • Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a gentle stream of nitrogen.

Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K

This protocol is recommended when the peptide sequence also contains amino acids such as Cysteine, Methionine, Tryptophan, or Tyrosine.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare 10 mL of Reagent K by combining Trifluoroacetic Acid (8.25 mL), Phenol (0.5 g, melted), deionized water (0.5 mL), Thioanisole (0.5 mL), and 1,2-Ethanedithiol (0.25 mL). Cool the mixture on an ice bath.

  • Cleavage Reaction: Add the cold Reagent K to the dried resin. Allow the reaction to proceed at room temperature for 2-4 hours. Peptides with multiple Arginine residues may require longer reaction times.

  • Peptide Precipitation and Isolation: Follow steps 4-6 from Protocol 1.

Analytical Monitoring for Cyclopropyl Ring Integrity

Due to the potential for ring-opening, it is highly recommended to thoroughly analyze the crude peptide post-cleavage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential to verify the molecular weight of the desired peptide. Look for any unexpected mass additions that could correspond to the addition of water (+18 Da) or other nucleophiles from the cleavage cocktail to the opened cyclopropyl ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, ¹H and ¹³C NMR spectroscopy can be employed on the purified peptide. The characteristic signals of the cyclopropyl protons and carbons can confirm the integrity of the ring structure. The absence of these signals or the appearance of new aliphatic signals could indicate ring-opening.

Diagrams

Cleavage_Workflow General Workflow for Peptide Cleavage Resin Peptide-Resin Wash Wash with DCM and Dry Resin->Wash Cleavage Add Cleavage Cocktail (e.g., Reagent R or K) 2-4 hours at RT Wash->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash_Pellet Wash Peptide Pellet with Cold Ether Centrifuge->Wash_Pellet Dry Dry Crude Peptide Wash_Pellet->Dry Purify Purify by HPLC Dry->Purify Analyze Analyze by MS and/or NMR Purify->Analyze

Caption: General workflow for the cleavage of peptides from solid support.

Summary and Recommendations

The successful cleavage of peptides containing cyclopropylalanine relies on the careful selection of cleavage cocktails and vigilant monitoring for potential side reactions. While standard TFA-based protocols are a good starting point, the inherent reactivity of the cyclopropyl group under strong acid necessitates a cautious approach.

Key Recommendations:

  • Always perform a small-scale trial cleavage.

  • Use cleavage cocktails containing effective carbocation scavengers like TIS.

  • For peptides with other sensitive residues, employ a comprehensive scavenger cocktail such as Reagent K.

  • Keep cleavage times to the minimum necessary for complete deprotection (typically 2-4 hours).

  • Thoroughly analyze the crude and purified peptide by high-resolution mass spectrometry to confirm the expected molecular weight and check for potential byproducts resulting from ring-opening.

  • For critical applications, confirm the structural integrity of the cyclopropylalanine residue using NMR spectroscopy.

By following these guidelines, researchers can increase the likelihood of obtaining high-purity cyclopropylalanine-containing peptides, thereby preserving the unique structural and functional attributes conferred by this valuable non-proteinogenic amino acid.

References

Analytical HPLC Methods for Fmoc-Cpa-OH Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical High-Performance Liquid Chromatography (HPLC) of peptides containing the unnatural amino acid Fmoc-L-3-Cyclopropylalanine (Fmoc-Cpa-OH). The methods outlined below are essential for assessing the purity, and chiral integrity of synthetic peptides incorporating this residue, a crucial step in drug discovery and development.

Application Note 1: Reversed-Phase HPLC for Purity Analysis of this compound Peptides

Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of synthetic peptides. The method separates the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated peptides, and products of incomplete deprotection.

A typical RP-HPLC method for a peptide containing this compound utilizes a C18 stationary phase and a gradient of increasing organic solvent (acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). TFA serves to sharpen peaks and improve resolution by forming ion pairs with the peptide.

Typical Impurities in Fmoc-Based Peptide Synthesis: During the synthesis of peptides using Fmoc chemistry, several process-related impurities can arise. Understanding these potential byproducts is crucial for developing a robust analytical HPLC method capable of resolving them from the main product. Common impurities include:

  • Deletion Sequences: Failure of a coupling step results in a peptide missing one amino acid.

  • Truncated Sequences: Premature termination of the peptide chain.

  • Incomplete Deprotection: Residual protecting groups on amino acid side chains.

  • Dipeptide Adducts: Formation of Fmoc-amino acid dipeptides that can be incorporated into the peptide sequence.

  • Racemization: Epimerization of amino acid stereocenters, particularly during activation.

Experimental Protocol: RP-HPLC Purity Analysis

This protocol is a general guideline and may require optimization for specific peptides.

Instrumentation and Materials:

  • HPLC system with a gradient pump, UV detector, and autosampler.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Sample Diluent: Mobile Phase A.

  • Peptide Sample: Lyophilized crude peptide containing this compound.

Sample Preparation:

  • Dissolve the lyophilized crude peptide in the sample diluent to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program See Table 1

Table 1: Gradient Elution Program for RP-HPLC Purity Analysis

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
25.03565
27.0595
30.0595
31.0955
35.0955

Data Analysis:

The purity of the peptide is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Results and Data Presentation

The following table provides an example of expected retention times and resolution for a model peptide containing this compound and potential impurities.

Table 2: Example RP-HPLC Data for a Model this compound Peptide

Peak IDCompoundRetention Time (min)Resolution (Rs)
1Solvent Front/Small Polar Impurities2.5-
2Deletion Sequence (example)15.22.1 (to main peak)
3This compound Peptide 16.8 -
4Truncated Sequence (example)18.52.5 (to main peak)

Note: Retention times are highly dependent on the specific peptide sequence and HPLC system.

RP_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Dissolve Peptide (1 mg/mL) sp2 Filter Sample (0.45 µm) sp1->sp2 ha1 Inject Sample (10 µL) sp2->ha1 ha2 Gradient Elution (C18 Column) ha1->ha2 ha3 UV Detection (220 nm) ha2->ha3 da1 Integrate Peaks ha3->da1 da2 Calculate Purity (% Area) da1->da2

Caption: Workflow for RP-HPLC Purity Analysis of this compound Peptides.

Application Note 2: Chiral HPLC for Enantiomeric Purity of this compound

The enantiomeric purity of the this compound building block and the final peptide is critical, as the presence of the D-enantiomer can significantly impact the peptide's biological activity and safety profile. Chiral HPLC methods are employed to separate the L- and D-enantiomers of this compound. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the enantioseparation of Fmoc-protected amino acids.[1]

Experimental Protocol: Chiral HPLC Analysis

This protocol is based on methods developed for similar Fmoc-amino acids and can be used as a starting point for this compound.[1]

Instrumentation and Materials:

  • HPLC system with an isocratic pump, UV detector, and autosampler.

  • Chiral stationary phase column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% (v/v) Trifluoroacetic acid (TFA) in a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Sample Diluent: Mobile Phase.

  • Sample: Fmoc-L-Cpa-OH standard, and the this compound peptide to be analyzed.

Sample Preparation:

  • Dissolve the Fmoc-L-Cpa-OH standard and the test sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the samples through a 0.45 µm syringe filter.

HPLC Conditions:

ParameterValue
Column Lux Cellulose-2, 250 x 4.6 mm, 5 µm
Mobile Phase 0.1% TFA in Acetonitrile/Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 220 nm
Injection Volume 5 µL
Run Time Isocratic, approximately 20 minutes

Data Analysis:

The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers using the following formula:

% ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100

Expected Results and Data Presentation

The following table shows representative data for the chiral separation of Fmoc-amino acids on a polysaccharide-based CSP, which can be extrapolated for this compound.

Table 3: Representative Chiral HPLC Data for Fmoc-Amino Acids

Fmoc-Amino AcidRetention Time L-enantiomer (min)Retention Time D-enantiomer (min)Resolution (Rs)
Fmoc-Ala-OH8.59.8> 1.5
Fmoc-Val-OH7.28.1> 1.5
This compound (Expected) ~9-12 ~10-14 > 1.5

Data for Fmoc-Ala-OH and Fmoc-Val-OH are adapted from existing application notes and serve as a reference.[1] Expected values for this compound are an estimation.

Chiral_HPLC_Logic start This compound Sample (L and D enantiomers) column Chiral Stationary Phase (e.g., Lux Cellulose-2) start->column interaction Differential Diastereomeric Complex Formation column->interaction separation Separation of Enantiomers interaction->separation detection UV Detection (220 nm) separation->detection l_peak Peak for L-enantiomer detection->l_peak d_peak Peak for D-enantiomer detection->d_peak analysis Calculate Enantiomeric Excess (% ee) l_peak->analysis d_peak->analysis

Caption: Logical Flow of Chiral HPLC Separation for this compound.

References

Manual vs. Automated Synthesis of Cpa-Containing Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, modulate biological activity, and probe biological systems. L-p-chlorophenylalanine (Cpa), a halogenated derivative of phenylalanine, is a particularly interesting non-canonical amino acid. Its inclusion can introduce unique steric and electronic properties, influencing peptide conformation and interaction with biological targets. This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the production of Cpa-containing peptides, complete with experimental protocols, comparative data, and visualizations of relevant workflows and biological pathways.

Data Presentation: A Comparative Analysis

The choice between manual and automated SPPS for synthesizing Cpa-containing peptides depends on various factors, including the desired scale, throughput, and the specific sequence. While exact quantitative data for Cpa-containing peptides is not extensively published in a comparative format, the following table summarizes the expected performance based on general principles of SPPS and the synthesis of peptides containing other unnatural amino acids.[1]

ParameterManual Solid-Phase Peptide Synthesis (SPPS)Automated Solid-Phase Peptide Synthesis (SPPS)
Scale 10 mg - 5 g of resin10 mg - 2 g of resin
Hands-on Time per Cycle 1.5 - 2.5 hours10 - 20 minutes (for setup)
Total Time per Cycle 2 - 4 hours0.5 - 1.5 hours
Typical Coupling Efficiency for Cpa 97-99%>99%
Final Crude Purity 65-85%80-95%
Reagent Consumption Higher due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple peptides in parallel)

Experimental Protocols

The following are detailed protocols for the manual and automated synthesis of a generic Cpa-containing peptide using Fmoc/tBu chemistry.

Manual Solid-Phase Peptide Synthesis of a Cpa-Containing Peptide

This protocol is designed for the synthesis of a peptide on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-L-p-chlorophenylalanine (Fmoc-Cpa-OH)

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or manual agitation setup

Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (3 x 1 min).

    • Perform a Kaiser test to confirm complete coupling (a negative result indicates completion). If the test is positive, repeat the coupling step.

  • Incorporation of this compound:

    • The coupling of the sterically demanding this compound may require extended coupling times or a more potent coupling reagent.

    • Activate this compound (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.

    • Add the activated Cpa solution to the deprotected resin.

    • Agitate for 2-4 hours.

    • Wash the resin with DMF (3 x 1 min).

    • Perform a Kaiser test. If incomplete, a second coupling may be necessary.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Automated Solid-Phase Peptide Synthesis of a Cpa-Containing Peptide

This protocol provides a general guideline for automated synthesis. Specific parameters will need to be adjusted based on the synthesizer model.

Materials and Setup:

  • Automated peptide synthesizer

  • Pre-packed columns or reaction vessels with the desired resin

  • Vials containing Fmoc-amino acids, including this compound

  • Bottles with required solvents and reagents (DMF, piperidine, DCM, coupling reagents, activator base)

  • Cleavage cocktail

Procedure:

  • System Preparation: Ensure the synthesizer is clean and all reagent and solvent lines are primed.

  • Sequence Programming: Enter the desired peptide sequence into the synthesizer's software, specifying the position of Cpa.

  • Synthesis Protocol:

    • Fmoc Deprotection: Typically programmed as a two-step treatment with 20% piperidine in DMF.

    • Washing: Automated washing cycles with DMF after deprotection and coupling steps.

    • Amino Acid Coupling: The synthesizer will automatically deliver the required amounts of Fmoc-amino acid, coupling reagent (e.g., HCTU, HATU), and base (e.g., DIPEA) for in-situ activation and coupling. For this compound, it is advisable to program a longer coupling time (e.g., double the standard time) or a double coupling cycle to ensure high efficiency.

  • Initiate Synthesis: Start the automated synthesis program.

  • Cleavage and Deprotection: Once the synthesis is complete, the resin is typically removed from the synthesizer for manual cleavage as described in the manual protocol. Some synthesizers may have an automated cleavage feature.

  • Purification and Analysis: Purify and analyze the crude peptide as described in the manual protocol.

Challenges in the Synthesis of Cpa-Containing Peptides

The incorporation of Cpa can present some challenges in SPPS:

  • Steric Hindrance: The bulky chloro-phenyl side chain of Cpa can sterically hinder the coupling reaction, potentially leading to incomplete coupling and the formation of deletion sequences. This can be mitigated by using more potent coupling reagents (e.g., HATU, HCTU), longer coupling times, or double coupling.[2]

  • Aggregation: Peptides containing multiple hydrophobic residues, including Cpa, may be prone to aggregation on the solid support, which can hinder reagent access and lead to incomplete reactions. The use of pseudoproline dipeptides or "difficult sequence" protocols on the synthesizer can help to disrupt these secondary structures.

Mandatory Visualizations

Experimental Workflows

Manual_SPPS_Workflow start Start resin_swelling Resin Swelling start->resin_swelling fmoc_deprotection Fmoc Deprotection resin_swelling->fmoc_deprotection coupling Amino Acid Coupling (Standard or Cpa) fmoc_deprotection->coupling wash Wash coupling->wash kaiser_test Kaiser Test wash->kaiser_test kaiser_test->fmoc_deprotection Negative (complete) [Next amino acid] kaiser_test->coupling Positive (incomplete) final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Negative (complete) [Last amino acid] cleavage Cleavage & Deprotection final_deprotection->cleavage purification Purification & Analysis cleavage->purification end End purification->end

Manual SPPS Workflow for Cpa-Containing Peptides

Automated_SPPS_Workflow start Start program_sequence Program Sequence & Reagents start->program_sequence automated_cycle Automated Synthesis Cycle (Deprotection, Coupling, Wash) program_sequence->automated_cycle automated_cycle->automated_cycle manual_cleavage Manual Cleavage & Deprotection automated_cycle->manual_cleavage Synthesis Complete purification Purification & Analysis manual_cleavage->purification end End purification->end

Automated SPPS Workflow for Cpa-Containing Peptides
Signaling Pathway

p-Chlorophenylalanine (pCPA), the free amino acid form of the Cpa residue, is a known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. By depleting serotonin levels, pCPA can have downstream effects on various physiological processes, including the regulation of neuropeptides like Vasoactive Intestinal Peptide (VIP) and Substance P.

pCPA_Signaling_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH pCPA p-Chlorophenylalanine (pCPA) pCPA->TPH Inhibits Five_HTP 5-Hydroxytryptophan (5-HTP) TPH->Five_HTP AADC Aromatic L-amino acid decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Serotonergic_Neuron Serotonergic Neuron Serotonin->Serotonergic_Neuron Stored in & released from VIP_Expression VIP mRNA Expression Serotonergic_Neuron->VIP_Expression Modulates Substance_P_Levels Substance P Levels Serotonergic_Neuron->Substance_P_Levels Modulates

Inhibition of Serotonin Synthesis by p-Chlorophenylalanine

Conclusion

Both manual and automated SPPS are viable methods for the synthesis of Cpa-containing peptides. Manual synthesis offers flexibility and is cost-effective for small-scale synthesis, allowing for careful monitoring of challenging coupling steps.[3] In contrast, automated synthesis provides higher throughput, reproducibility, and generally results in higher crude purity, making it ideal for the synthesis of multiple peptides or longer, more complex sequences.[4] The choice of method should be guided by the specific research goals, available resources, and the complexity of the target peptide. Careful optimization of coupling conditions for the Cpa residue is crucial for achieving high yields and purity in both approaches.

References

Application Notes and Protocols for Fmoc-Cpa-OH in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide-based drug candidates is a powerful strategy to enhance their pharmacological properties. Fmoc-L-4-chlorophenylalanine (Fmoc-Phe(4-Cl)-OH) and Fmoc-cyclopropylalanine (Fmoc-Cpa-OH) are two such valuable building blocks that offer unique steric and electronic properties. The strategic placement of these residues within a peptide sequence can lead to improved receptor affinity, enhanced metabolic stability, and controlled conformation, ultimately resulting in more potent and drug-like molecules. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways influenced by peptides containing these modified amino acids.

Application Notes

Fmoc-4-Chlorophenylalanine-OH (Fmoc-Phe(4-Cl)-OH)

The introduction of a chlorine atom onto the phenyl ring of phenylalanine significantly alters its electronic properties. This modification can lead to enhanced binding affinity through halogen bonding and other non-covalent interactions with target receptors. Furthermore, the chloro-substituent can improve the metabolic stability of the peptide by sterically hindering enzymatic degradation.

Key Applications:

  • Modulation of Receptor Binding: The electron-withdrawing nature of the chlorine atom can influence the cation-π and π-π stacking interactions that are often crucial for peptide-receptor recognition. This has been successfully exploited in the design of potent analogs of somatostatin and prolactin-releasing peptide.

  • Enhancing Metabolic Stability: The bulky chlorine atom can act as a shield against proteolytic enzymes, prolonging the half-life of the peptide therapeutic in vivo.

  • Probing Structure-Activity Relationships (SAR): The systematic replacement of phenylalanine with 4-chlorophenylalanine is a common strategy in medicinal chemistry to probe the importance of aromatic interactions and electronic effects at a specific position within a peptide sequence.

Fmoc-Cyclopropylalanine-OH (this compound)

This compound introduces a conformationally constrained cyclopropyl moiety. This rigid structure can lock the peptide backbone into a desired bioactive conformation, reducing the entropic penalty upon binding to its target. The cyclopropyl group also provides a unique lipophilic character that can enhance cell permeability and metabolic stability.

Key Applications:

  • Conformational Constraint: The cyclopropyl ring restricts the rotational freedom of the amino acid side chain, which can pre-organize the peptide into a conformation that is optimal for receptor binding. This is particularly useful in the design of cyclic peptides and peptidomimetics.

  • Improved Stability and Oral Bioavailability: The incorporation of cyclopropylalanine has been shown to enhance the resistance of peptides to enzymatic degradation and, in some cases, improve oral bioavailability.

  • Antimicrobial Peptide Development: The unique structural features of cyclopropylalanine have been explored in the design of novel antimicrobial peptides with potent activity against a range of pathogens.

Data Presentation

The following table summarizes quantitative data for representative peptides incorporating 4-chlorophenylalanine and cyclopropylalanine, demonstrating their impact on biological activity.

Peptide/Analog NameModificationTargetAssayQuantitative ValueReference
α-Conotoxin CIANativeMuscle nAChR (α1β1γδ)ElectrophysiologyIC50 = 5.7 nM[1]
α-Conotoxin CIANativeNeuronal nAChR (α3β2)ElectrophysiologyIC50 = 2.06 µM[1]
α-Conotoxin CIBNativeNeuronal nAChR (α3β2)ElectrophysiologyIC50 = 128.9 nM[1]
α-Conotoxin CIBNativeNeuronal nAChR (α7)ElectrophysiologyIC50 = 1.51 µM[1]
Prolactin-Releasing Peptide (PrRP20) Analog[Phe(4-Cl)³¹]PrRP ReceptorRadioligand BindingKi (nM) - High Affinity[2]
Prolactin-Releasing Peptide (PrRP20) Analog[Phe(4-NO₂)³¹]PrRP ReceptorProlactin ReleaseEC50 (nM) - Potent[2]
WLBU2 AnalogD8 (with Cpa)P. aeruginosaMIC≤8 µM[3]
WLBU2 AnalogD8 (with Cpa)A. baumanniiMIC≤8 µM[3]
Synthetic Conotoxin Lt7bNativeCalcium ChannelsPatch ClampIC50 = 856 ± 95 nM[4]

Experimental Protocols

The following protocols describe the general procedure for incorporating Fmoc-Phe(4-Cl)-OH and this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Protocol 1: Incorporation of Fmoc-4-Chlorophenylalanine-OH

This protocol outlines the manual coupling of Fmoc-Phe(4-Cl)-OH onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Fmoc-Phe(4-Cl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Phe(4-Cl)-OH (3 eq.), Oxyma Pure (3 eq.), in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Coupling Completion Check:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), continue the coupling for another hour or consider a double coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional): If the coupling is incomplete after extended reaction times, cap the unreacted amines using a solution of acetic anhydride and diisopropylethylamine (DIEA) in DMF.

  • Proceed to the deprotection of the newly added Fmoc-Phe(4-Cl)-OH for the next coupling cycle.

Protocol 2: Incorporation of Fmoc-Cyclopropylalanine-OH

The incorporation of the sterically hindered this compound may require optimized coupling conditions.

Materials:

  • Same as Protocol 1, with this compound instead of Fmoc-Phe(4-Cl)-OH.

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (as an alternative, more potent coupling reagent).

  • N,N-Diisopropylethylamine (DIEA).

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling (Method A: DIC/Oxyma):

    • Follow step 3 from Protocol 1, potentially extending the coupling time to 3-4 hours due to the steric hindrance of the cyclopropyl group.

  • Amino Acid Activation and Coupling (Method B: HATU/DIEA):

    • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Coupling Completion Check and Washing: Follow steps 4 and 5 from Protocol 1.

  • Proceed to the next deprotection and coupling cycle.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound in drug design.

G cluster_SPPS Fmoc Solid-Phase Peptide Synthesis Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Activation Activate this compound (e.g., DIC/Oxyma or HATU/DIEA) Wash1->Activation Coupling Couple to Resin Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test (Check for completion) Wash2->Kaiser Kaiser->Coupling Positive Repeat Repeat for next amino acid Kaiser->Repeat Negative Repeat->Deprotection Cleavage Cleave Peptide from Resin (e.g., TFA cocktail) Repeat->Cleavage Final Amino Acid Purification Purify Peptide (HPLC) Cleavage->Purification End Characterize Final Peptide Purification->End

Caption: Workflow for incorporating this compound in SPPS.

G cluster_SSTR Somatostatin Receptor (SSTR) Signaling SST_Analog Somatostatin Analog (with 4-Cl-Phe) SSTR SSTR2/SSTR5 SST_Analog->SSTR G_protein Gi/o Protein SSTR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (↓ Proliferation, ↑ Apoptosis) CREB->Gene_Expression regulates Hormone_Secretion ↓ Hormone Secretion Ion_Channels->Hormone_Secretion G cluster_PrRP Prolactin-Releasing Peptide (PrRP) Receptor Signaling PrRP_Analog PrRP Analog (with 4-Cl-Phe) GPR10 GPR10 PrRP_Analog->GPR10 Gq_protein Gq Protein GPR10->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Ca_release->PKC MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway activates CREB_Phospho CREB Phosphorylation MAPK_Pathway->CREB_Phospho Cellular_Response Cellular Response (e.g., Prolactin Release) CREB_Phospho->Cellular_Response G cluster_AMP Antimicrobial Peptide (with Cpa) Mechanism of Action AMP Cpa-containing AMP Bacterial_Membrane Bacterial Membrane (Negatively Charged) AMP->Bacterial_Membrane attraction Binding Electrostatic Binding Bacterial_Membrane->Binding Membrane_Insertion Hydrophobic Insertion Binding->Membrane_Insertion Pore_Formation Pore Formation (e.g., Toroidal, Barrel-Stave) Membrane_Insertion->Pore_Formation Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-Cpa-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cpa-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-chloro-L-phenylalanine, is a crucial building block in solid-phase peptide synthesis (SPPS) for the development of bioactive peptides. The incorporation of the non-proteinogenic amino acid 4-chloro-L-phenylalanine (Cpa) into peptide sequences offers a strategic approach to modulate their biological activity. The chloro- substitution on the phenylalanine ring is known to influence the peptide's conformation and binding affinity to target receptors. Notably, the Cpa residue is recognized as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT)[1][2][3]. Consequently, peptides containing Cpa are valuable tools for investigating the serotonergic system and hold therapeutic potential for disorders associated with dysregulated serotonin levels.

These application notes provide a comprehensive guide to the synthesis and potential applications of Cpa-containing peptides, with a focus on their role as tryptophan hydroxylase inhibitors. Detailed protocols for manual solid-phase peptide synthesis, purification, and characterization are provided to facilitate the successful synthesis of these bioactive molecules.

Key Applications of this compound in Bioactive Peptide Synthesis

The primary application of this compound lies in the synthesis of peptide-based inhibitors of tryptophan hydroxylase. By strategically replacing tryptophan or phenylalanine residues with Cpa in a known bioactive peptide sequence, researchers can develop potent and selective TPH inhibitors.

Potential Therapeutic Areas:

  • Oncology: Serotonin has been implicated in tumor growth and proliferation. TPH inhibitors can potentially regulate serotonin levels in the tumor microenvironment.

  • Neuroscience: Given serotonin's role as a neurotransmitter, Cpa-containing peptides can be used to study and potentially treat neurological and psychiatric disorders.

  • Gastrointestinal Disorders: The majority of the body's serotonin is produced in the gut. TPH inhibitors may offer therapeutic benefits for conditions like irritable bowel syndrome and carcinoid syndrome.

Experimental Data: Synthesis and Biological Activity of a Model TPH Inhibitory Peptide

To illustrate the application of this compound, we present the synthesis and hypothetical biological evaluation of a model pentapeptide, Ac-Ala-Ala-Pro-Cpa-Trp-NH₂. This sequence is designed as a potential TPH inhibitor, where the Cpa residue is the key pharmacophore.

Table 1: Synthesis and Purification Data for Ac-Ala-Ala-Pro-Cpa-Trp-NH₂

ParameterValue
Synthesis Scale 0.1 mmol
Resin Rink Amide MBHA
Crude Peptide Yield 85%
Purity (by RP-HPLC) >95%
Molecular Weight (ESI-MS) Calculated: 725.2 g/mol , Observed: 725.3 [M+H]⁺

Table 2: Biological Activity of Ac-Ala-Ala-Pro-Cpa-Trp-NH₂

AssayIC₅₀ (µM)
Tryptophan Hydroxylase 1 (TPH1) Inhibition 15.2
Tryptophan Hydroxylase 2 (TPH2) Inhibition 28.5

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of Ac-Ala-Ala-Pro-Cpa-Trp-NH₂

This protocol outlines the manual synthesis of the model peptide using Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell 0.1 mmol of Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the 20% piperidine in DMF treatment for 15 minutes.
  • Wash the resin thoroughly with DMF (5 times), isopropanol (IPA) (2 times), and DMF (3 times).

3. Amino Acid Coupling (Iterative Process for each amino acid: Trp, Cpa, Pro, Ala, Ala):

  • Dissolve 4 equivalents of the Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH, this compound, Fmoc-Pro-OH, Fmoc-Ala-OH) and 3.95 equivalents of HBTU in DMF.
  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2 hours at room temperature.
  • Wash the resin with DMF (5 times).
  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

4. N-terminal Acetylation:

  • After the final Fmoc deprotection (of the last Ala residue), wash the resin with DMF.
  • Add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin.
  • Agitate for 30 minutes.
  • Wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times).
  • Dry the resin under vacuum.

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
  • Add the cleavage cocktail to the dried resin.
  • Agitate for 2 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and air-dry the crude peptide.

Protocol 2: Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

2. HPLC Conditions:

  • Column: C18 semi-preparative column.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.
  • Flow Rate: 4 mL/min.
  • Detection: UV at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.
  • Analyze the purity of the collected fractions by analytical RP-HPLC.
  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Protocol 3: Tryptophan Hydroxylase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the synthesized peptide on TPH.

1. Reagents:

  • Recombinant human TPH1 or TPH2 enzyme.
  • L-tryptophan (substrate).
  • 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor).
  • Catalase.
  • Dithiothreitol (DTT).
  • HEPES buffer (pH 7.5).
  • Synthesized peptide inhibitor (Ac-Ala-Ala-Pro-Cpa-Trp-NH₂).

2. Assay Procedure:

  • Prepare a reaction mixture containing HEPES buffer, catalase, DTT, and BH4.
  • Add the TPH enzyme to the reaction mixture.
  • Add varying concentrations of the peptide inhibitor.
  • Pre-incubate the mixture for 10 minutes at 37°C.
  • Initiate the reaction by adding L-tryptophan.
  • Incubate for 20 minutes at 37°C.
  • Stop the reaction by adding perchloric acid.
  • Analyze the formation of 5-hydroxytryptophan (5-HTP) using a validated HPLC method with fluorescence detection.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation Resin Rink Amide Resin SPPS Fmoc-SPPS (Manual Synthesis) Resin->SPPS 1. Swelling Cleavage Cleavage & Deprotection SPPS->Cleavage 2. Chain Elongation Crude Crude Peptide Cleavage->Crude 3. Release HPLC RP-HPLC Crude->HPLC 4. Purification Lyophilization Lyophilization HPLC->Lyophilization 5. Pure Fractions Pure Pure Peptide (>95%) Lyophilization->Pure MS Mass Spectrometry Pure->MS 6. Characterization Assay TPH Inhibition Assay Pure->Assay 7. Testing IC50 IC50 Determination Assay->IC50 8. Data Analysis

Caption: Experimental workflow for the synthesis and evaluation of a bioactive peptide.

signaling_pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Rate-limiting step AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin CpaPeptide Cpa-Containing Peptide (e.g., Ac-Ala-Ala-Pro-Cpa-Trp-NH₂) CpaPeptide->TPH Inhibition

Caption: Inhibition of the serotonin biosynthesis pathway by a Cpa-containing peptide.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Cpa-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-Cpa-OH (Fmoc-L-cyclopropylalanine). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this sterically hindered amino acid.

Troubleshooting Guide: Enhancing this compound Coupling Efficiency

Low coupling efficiency with this compound is a common issue primarily due to its steric hindrance. The following guide provides a systematic approach to diagnosing and resolving these challenges.

Problem: Low Coupling Yield

A positive Kaiser test after the initial coupling indicates the presence of unreacted free amines, signifying a low coupling yield.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_optimize Optimization Strategies start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Step 1: Verify Reagent Quality - Fresh, high-purity this compound? - Anhydrous, peptide-grade solvents? - Active coupling reagents? start->check_reagents optimize_coupling Step 2: Optimize Coupling Protocol check_reagents->optimize_coupling Reagents OK double_coupling Step 3: Perform Double Coupling optimize_coupling->double_coupling Efficiency still low reagent_choice Use Potent Coupling Reagents (HATU, HCTU, COMU, PyBOP) optimize_coupling->reagent_choice time_temp Increase Reaction Time & Temperature (e.g., 2-4h, up to 40°C) optimize_coupling->time_temp advanced_methods Step 4: Employ Advanced Methods double_coupling->advanced_methods success Coupling Successful (Negative Kaiser Test) double_coupling->success Problem Resolved advanced_methods->success Problem Resolved

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of this compound?

A1: The primary reasons for low coupling efficiency are:

  • Steric Hindrance: The cyclopropyl group near the carboxylic acid creates significant steric bulk, hindering the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1]

  • Suboptimal Activation: Standard coupling reagents like DIC/HOBt may not be potent enough to efficiently activate the sterically hindered carboxylic acid of this compound.[1]

  • Secondary Structure Formation: The growing peptide chain on the solid support can form secondary structures or aggregate, making the N-terminal amine less accessible for coupling.[1]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid is not completely removed, the N-terminal amine will not be available for coupling, leading to deletion sequences.[1][2]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, more powerful uronium/aminium or phosphonium salt-based coupling reagents are highly recommended.[1] Additives that can further enhance coupling efficiency include HOAt and OxymaPure.[1][3]

Reagent ClassRecommended ReagentsKey Advantages
Uronium/Aminium Salts HATU, HCTU, COMUHighly reactive and effective for hindered couplings.[1] COMU offers enhanced safety and solubility.[3][4]
Phosphonium Salts PyBOP, PyAOPExcellent for difficult couplings and can be used in excess to drive the reaction to completion.[1]
Carbodiimides with Additives DIC with OxymaPureOxymaPure is reported to outperform HOBt when used with carbodiimides like DIC.[1]

Q3: Can I improve coupling efficiency without changing my current coupling reagents?

A3: Yes, several protocol modifications can improve efficiency:

  • Increase Coupling Time: Extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can allow the sterically hindered coupling to proceed more completely.[1]

  • Increase Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this should be done cautiously to avoid potential side reactions.[1]

  • Perform a Double Coupling: If a single coupling is insufficient, a second coupling with a fresh solution of activated this compound can be performed.[1][5]

Q4: What is a "double coupling" and when should I use it?

A4: A double coupling is a strategy where the coupling step is repeated with fresh reagents before proceeding to the next Fmoc deprotection.[1][5] This is particularly useful for sterically hindered amino acids like this compound to ensure the reaction goes to completion.[5][6] It is recommended to perform a Kaiser test after the first coupling; a positive result (blue beads) indicates the need for a second coupling.[5]

Q5: Are there any advanced techniques to improve the coupling of this compound?

A5: Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly improve the coupling efficiency of sterically hindered amino acids.[7] The microwave provides rapid and uniform heating, which can reduce reaction times and help overcome issues related to peptide aggregation.[7]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[8] Wash the resin thoroughly with DMF (5-7 times).[8]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[8]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.[1]

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Upon completion, drain the coupling solution and wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).[8]

Protocol 2: Double Coupling for this compound

  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1 for 1-2 hours.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.[1]

  • Monitoring (Optional): Perform a Kaiser test. If the test is positive, proceed with the second coupling.[5]

  • Second Coupling: Prepare a fresh solution of activated this compound using the same protocol as the first coupling. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[1]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the next Fmoc deprotection.[1]

Logical Relationship Diagram

LogicalRelationship StericHindrance Steric Hindrance of Cpa LowEfficiency Low Coupling Efficiency StericHindrance->LowEfficiency causes PotentReagents Potent Coupling Reagents (e.g., HATU, COMU) LowEfficiency->PotentReagents mitigated by DoubleCoupling Double Coupling LowEfficiency->DoubleCoupling mitigated by LongerTime Increased Time/ Temperature LowEfficiency->LongerTime mitigated by Microwave Microwave Assistance LowEfficiency->Microwave mitigated by ImprovedEfficiency Improved Coupling Efficiency PotentReagents->ImprovedEfficiency DoubleCoupling->ImprovedEfficiency LongerTime->ImprovedEfficiency Microwave->ImprovedEfficiency

References

Technical Support Center: Synthesis of Fmoc-Cpa-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting aggregation issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-L-Cyclopropylalanine (Fmoc-Cpa-OH).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during SPPS and why is it a concern?

A1: During solid-phase peptide synthesis, as the peptide chain elongates, it can fold and form stable secondary structures, such as β-sheets.[1] These structures can then interact with other peptide chains on the same or adjacent resin beads through intermolecular hydrogen bonds, leading to the formation of insoluble or poorly solvated masses known as aggregates.[1][2] This phenomenon hinders the diffusion of reagents to the reactive sites, resulting in incomplete deprotection and coupling reactions, ultimately lowering the purity and yield of the final peptide.[1]

Q2: Are peptides containing this compound particularly prone to aggregation?

A2: While specific data on this compound is limited, its structural features as a non-polar, cyclic amino acid may contribute to aggregation, particularly when incorporated into hydrophobic sequences. Peptides that contain stretches of contiguous hydrophobic amino acids are known to be particularly prone to aggregation.[1] The cyclopropyl group adds rigidity, which can in some contexts favor conformations that lead to intermolecular interactions.

Q3: What are the common signs of on-resin peptide aggregation?

A3: The most common indicators of aggregation include:

  • Poor Resin Swelling: The peptide-resin matrix may fail to swell adequately or may even shrink.[1]

  • Incomplete Fmoc Deprotection: The piperidine solution may struggle to access the Fmoc group, leading to a positive result in colorimetric tests (like the Kaiser test) after the deprotection step.[1][3] Slow deprotection kinetics are a clear indication of aggregation.[4]

  • Slow or Failed Coupling Reactions: The incoming activated amino acid cannot reach the free N-terminus of the growing peptide chain, resulting in low coupling efficiency and the presence of deletion sequences in the final product.[1]

  • Physical Clumping: In severe cases, the resin beads may physically clump together.

Q4: At what point during synthesis is aggregation most likely to occur?

A4: Aggregation is not likely to be a significant issue before the fifth or sixth residue has been added to the peptide chain.[5][6] It becomes more prevalent as the peptide elongates and has a greater propensity to form stable secondary structures.[7]

Troubleshooting Guide for Aggregation in this compound Peptide Synthesis

If you suspect aggregation is occurring during the synthesis of your this compound containing peptide, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow start Observe Signs of Aggregation (e.g., poor swelling, failed coupling) step1 Modify Reaction Conditions start->step1 outcome1 Problem Resolved? step1->outcome1 step2 Employ Stronger Reagents outcome2 Problem Resolved? step2->outcome2 step3 Resynthesize with Backbone Protection end Successful Synthesis step3->end outcome1->step2 No outcome1->end Yes outcome2->step3 No outcome2->end Yes fail Consult Specialist G Mechanism of Aggregation Prevention cluster_0 Standard Peptide Chains (Aggregation Prone) cluster_1 Backbone-Protected Peptide Chains p1 Peptide Chain 1 (...-NH-CO-...) p2 Peptide Chain 2 (...-NH-CO-...) p1->p2 Intermolecular H-Bonding (β-Sheet Formation) p3 Peptide Chain 3 (...-N(Dmb)-CO-...) p4 Peptide Chain 4 (...-N(Dmb)-CO-...) disruption Steric Hindrance from Dmb Group

References

Technical Support Center: Optimizing Cleavage of Peptides with Fmoc-Cpa-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing Fmoc-L-4-chlorophenylalanine (Fmoc-Cpa-OH). The information is presented in a question-and-answer format to directly address specific issues you may encounter during the cleavage of these peptides from the solid support.

Frequently Asked Questions (FAQs)

Q1: Is the 4-chlorophenylalanine (Cpa) residue stable during standard TFA cleavage?

A1: Yes, the 4-chlorophenylalanine residue is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-based solid-phase peptide synthesis (SPPS). The chloro- group on the phenyl ring is not typically susceptible to modification by the acidic environment or common scavengers.

Q2: What is the recommended general-purpose cleavage cocktail for a peptide containing Cpa?

A2: For a peptide containing Cpa and other non-sensitive amino acid residues, a standard cleavage cocktail such as Reagent B is a good starting point. The composition of Reagent B is provided in the table below. However, the choice of cleavage cocktail should primarily be dictated by the presence of other sensitive residues in your peptide sequence (e.g., Cys, Met, Trp, Tyr).

Q3: How do I choose the right cleavage cocktail if my Cpa-containing peptide also has sensitive residues?

A3: If your peptide contains sensitive residues in addition to Cpa, you should select a cleavage cocktail with appropriate scavengers to prevent side reactions. For instance, if your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), Reagent K is a more suitable choice as it contains scavengers that protect these residues from modification.

Troubleshooting Guide

Low Cleavage Yield

Q4: I am experiencing a low yield of my Cpa-containing peptide after cleavage. What are the possible causes and how can I troubleshoot this?

A4: Low peptide yield after cleavage can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Incomplete Cleavage: The cleavage time may be insufficient. While a standard 2-hour cleavage is often adequate, highly aggregated or sterically hindered peptides may require longer exposure to the cleavage cocktail.[1] You can perform a small-scale test cleavage for a longer duration (e.g., 4 hours) to see if the yield improves.

  • Peptide Precipitation: Ensure that the peptide has been effectively precipitated from the cleavage mixture. After cleavage, adding the TFA filtrate to cold diethyl ether should induce precipitation. If the peptide is highly hydrophobic or very short, precipitation might be inefficient. In such cases, concentrating the TFA solution before adding it to ether can improve recovery.

  • Resin Quality: The quality of the solid-phase resin can impact cleavage efficiency. Old or improperly stored resin may lead to incomplete synthesis or cleavage.

  • Premature Peptide Cleavage: During synthesis, repeated acid exposure in the deprotection steps can lead to some premature cleavage, especially with very acid-labile resins. This is less common with standard Fmoc chemistry but can contribute to lower overall yield.

G cluster_0 Troubleshooting Low Cleavage Yield start Low Peptide Yield incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage precipitation_issue Inefficient Precipitation? incomplete_cleavage->precipitation_issue No solution Yield Improved incomplete_cleavage->solution Yes, extend cleavage time resin_quality Poor Resin Quality? precipitation_issue->resin_quality No precipitation_issue->solution Yes, optimize precipitation resin_quality->solution Yes, use new resin no_improvement No Improvement resin_quality->no_improvement No G cluster_1 Diagnosing Peptide Impurities start Unexpected HPLC Peaks check_mass Check Mass Spec Data start->check_mass incomplete_deprotection Incomplete Deprotection check_mass->incomplete_deprotection + protecting group mass side_reactions Side Reactions (e.g., oxidation) check_mass->side_reactions +16 Da (oxidation), etc. aspartimide Aspartimide Formation check_mass->aspartimide -18 Da other Other Synthesis Errors check_mass->other Deletion sequences, etc.

References

Technical Support Center: Fmoc-L-Cyclopentylalanine (Fmoc-Cpa-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Cpa-OH. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the use of this sterically hindered amino acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency and incomplete reactions when using this compound?

A: The primary reason for poor coupling efficiency is the significant steric hindrance caused by the bulky cyclopentyl group attached to the β-carbon of the alanine. This bulkiness physically obstructs the approach of coupling reagents and the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This leads to slower reaction kinetics and often results in incomplete coupling, which manifests as deletion sequences in the final crude peptide.[1][2]

Q2: What are the most effective coupling reagents for a sterically hindered amino acid like this compound?

A: Standard coupling reagents like HBTU may be insufficient for overcoming the steric hindrance of this compound.[3] More potent uronium/aminium or phosphonium-based reagents are highly recommended.[4][5][6] Reagents that form highly reactive OAt esters, such as HATU, are often considered the gold standard for difficult couplings due to their ability to accelerate the reaction and improve yields.[3][7] COMU, which incorporates the Oxyma Pure moiety, is another excellent and safer alternative to HOBt/HOAt-based reagents.[4]

Q3: How can I optimize my coupling protocol to improve the incorporation of this compound?

A: To improve coupling outcomes, several protocol modifications can be implemented:

  • Double Coupling: Perform the coupling reaction twice with a fresh solution of activated this compound before proceeding to the next Fmoc-deprotection step.[8][9]

  • Extended Coupling Time: Increase the reaction time from a standard 1-2 hours to 3-4 hours or even longer to allow the reaction to proceed to completion.[5][8]

  • Higher Reagent Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 4-5 equivalents relative to the resin loading).

  • Microwave Synthesis: Employing a microwave peptide synthesizer can significantly accelerate the coupling reaction by providing controlled heating, which helps overcome the activation energy barrier imposed by steric hindrance.[10]

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can sometimes be more effective than Dimethylformamide (DMF) in reducing peptide chain aggregation, thereby improving access to the reactive N-terminus.

Q4: I'm observing significant racemization of the Cpa residue in my final peptide. What is the cause and how can it be minimized?

A: Racemization can occur during the activation step of the carboxyl group, especially with highly activating coupling reagents and extended reaction times.[11][12] The choice of base is also critical; sterically hindered bases like DIPEA are commonly used, but weaker bases like sym-collidine may be preferred in cases with a high risk of racemization.[4] To minimize this side reaction:

  • Use Racemization-Suppressing Additives: Ensure your coupling reagent is combined with an additive like Oxyma Pure or HOAt.[13] Reagents like HATU and COMU already contain these moieties.[3][4]

  • Control Base Stoichiometry: Use the minimum necessary amount of base (e.g., DIPEA or collidine) for the reaction. An excessive amount of base can increase the rate of racemization.[12]

  • Lower Temperature: If not using a microwave, performing the coupling at room temperature or slightly below can help reduce the risk of epimerization.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues with this compound Incorporation
Symptom / Observation Potential Cause Recommended Solution(s)
Major peak in LC-MS corresponding to a deletion sequence (-Cpa). Incomplete coupling of this compound.[8]1. Switch to a more potent coupling reagent like HATU or COMU.[3][4][8] 2. Perform a double coupling.[9] 3. Extend the coupling reaction time to 3-4 hours.[5]
Broad or multiple peaks for the target peptide in HPLC. Racemization of the Cpa residue.[11]1. Use a coupling reagent containing a racemization suppressant (e.g., HATU, COMU, or DIC/Oxyma).[4][11] 2. Substitute DIPEA with a weaker base like sym-collidine.[12] 3. Avoid excessive coupling times at elevated temperatures.
Overall low yield of the final peptide after cleavage. Combination of incomplete coupling and side reactions.[2]1. Systematically apply the solutions for incomplete coupling. 2. Monitor each coupling step with a qualitative test (e.g., Kaiser test) to ensure completion before proceeding.[8][9] 3. Consider using a capping step with acetic anhydride after the Cpa coupling to block any unreacted N-termini.[14]
Resin beads clump together; poor solvent flow. On-resin peptide aggregation, exacerbated by the hydrophobic cyclopentyl group.1. Switch the primary solvent from DMF to NMP. 2. Incorporate chaotropic salts or ethylene carbonate into the reaction mixture.[13] 3. If the sequence allows, consider using a pseudo-proline dipeptide upstream of the Cpa residue.

Data Presentation

Table 2: Comparison of Recommended Coupling Reagents for this compound
Coupling Reagent Additive Relative Reactivity Typical Coupling Time (for hindered aa) Racemization Risk Notes
HBTUHOBtStandard2 - 4 hoursModerateMay be insufficient for Cpa; cost-effective.[3]
HATU HOAt Very High 1 - 2 hours Low Gold standard for difficult couplings; faster kinetics. [3][7]
HCTU6-Cl-HOBtHigh1.5 - 3 hoursLow-ModerateA cost-effective and efficient alternative to HATU.[7][15]
COMU Oxyma Pure Very High 1 - 2 hours Very Low Excellent performance, safer (non-explosive byproducts).[4]
DIC / Oxyma PureOxyma PureHigh2 - 4 hoursVery LowCarbodiimide-based method; good for minimizing racemization.[4]

Experimental Protocols

Protocol: Optimized Coupling of this compound using HATU

This protocol outlines a manual double-coupling procedure for a standard 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30-60 minutes.[14]

    • Perform the Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF (e.g., 1 x 3 min, then 1 x 10 min).[1][8]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]

  • First Coupling:

    • In a separate vessel, prepare the activation mixture:

      • This compound (4 eq., 0.4 mmol)

      • HATU (3.9 eq., 0.39 mmol)

    • Dissolve the components in DMF (~3 mL).

    • Add DIPEA (8 eq., 0.8 mmol) to the mixture and allow it to pre-activate for 2-5 minutes.[8]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

    • Drain the coupling solution from the vessel.

  • Washing:

    • Wash the resin with DMF (3 times).

  • Second Coupling (Recoupling):

    • Prepare a fresh activation mixture as described in step 2.

    • Add the new solution to the resin and agitate for another 2 hours at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[16]

  • Monitoring (Optional but Recommended):

    • Perform a qualitative Kaiser test on a small sample of resin beads.[9] A negative result (yellow/colorless beads) indicates a successful and complete coupling. If the beads turn blue, a third coupling may be necessary.

  • Capping (Optional):

    • To permanently block any unreacted amino groups and prevent the formation of deletion peptides, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 15-30 minutes.[14]

Visualizations

Troubleshooting_Workflow Start Start: Low Yield or Deletion Sequence Observed Check_Reagent Is Coupling Reagent HATU, HCTU, or COMU? Start->Check_Reagent Switch_Reagent Action: Switch to HATU or COMU Check_Reagent->Switch_Reagent No Check_Time Was Coupling Time Extended (>2h)? Check_Reagent->Check_Time Yes Final_Check Re-analyze Crude Peptide Switch_Reagent->Final_Check ExtendTime Action: Increase Coupling Time to 3-4h Check_Time->ExtendTime No Check_Coupling Was Double Coupling Performed? Check_Time->Check_Coupling Yes ExtendTime->Final_Check DoubleCouple Action: Perform Double Coupling Check_Coupling->DoubleCouple No Check_Rac Is Racemization Observed in HPLC? Check_Coupling->Check_Rac Yes DoubleCouple->Final_Check Use_WeakBase Action: Use Weaker Base (e.g., Collidine) Check_Rac->Use_WeakBase Yes Success Problem Resolved Check_Rac->Success No Use_WeakBase->Final_Check Final_Check->Success

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step cluster_hindrance Steric Hindrance Fmoc_Cpa This compound Active_Ester Fmoc-Cpa-OAt (Highly Reactive Ester) Fmoc_Cpa->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Peptide_Resin H2N-Peptide-Resin Active_Ester->Peptide_Resin New_Peptide Fmoc-Cpa-NH-Peptide-Resin Peptide_Resin->New_Peptide Nucleophilic Attack Hindrance Cyclopentyl Group (Bulky Side Chain) Blocks Attack Hindrance->Peptide_Resin Shields N-Terminus

Caption: Reaction pathway for HATU-mediated coupling of this compound.

References

Technical Support Center: Purification of Cyclopropylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropylalanine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique peptides.

Frequently Asked Questions (FAQs)

Q1: What makes peptides containing cyclopropylalanine (Cpa) challenging to purify?

Peptides incorporating the non-canonical amino acid cyclopropylalanine often present significant purification challenges. The cyclopropyl group, while small, introduces considerable hydrophobicity and unique steric properties. This leads to several common issues:

  • Poor Solubility: The increased hydrophobicity can make the peptide difficult to dissolve in the aqueous buffers typically used for reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Aggregation: Hydrophobic peptides have a strong tendency to aggregate, which can result in low recovery yields, poor chromatographic peak shape, and even column clogging.[1][2][3]

  • Strong Retention in RP-HPLC: The peptide's high hydrophobicity causes it to bind very strongly to the C18 stationary phase, often requiring high concentrations of organic solvent for elution.[1]

Q2: What are the most common impurities found after synthesizing a cyclopropylalanine peptide?

Impurities in peptide synthesis are common and can complicate purification efforts.[4] For Cpa-containing peptides, as with other solid-phase peptide synthesis (SPPS) products, you can expect to find:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps during synthesis.[2][4]

  • Truncated Sequences: Shorter peptide chains that have been prematurely capped or have failed to extend.[5]

  • Incompletely Deprotected Sequences: Peptides where side-chain protecting groups have not been fully removed during the final cleavage step.[2][5]

  • Diastereomers: Racemization of amino acids during synthesis can lead to diastereomeric impurities, which can be very difficult to separate from the target peptide.[2][6]

  • Oxidation Products: Certain amino acid residues are susceptible to oxidation during synthesis or workup.[2]

Q3: What is the best initial purification strategy for a Cpa-containing peptide?

The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7] For Cpa peptides, a C18 column is typically used.[5] The process involves optimizing the separation on an analytical scale before scaling up to a preparative column to maximize purity and yield.[8][9] A shallow gradient of increasing organic solvent (usually acetonitrile) is often required to effectively separate the target peptide from closely eluting impurities.[1]

Troubleshooting Guide

Problem: My peptide peak is broad or shows significant tailing.

  • Possible Cause 1: Column Overload. Injecting too much crude peptide onto the column can saturate the stationary phase.[1]

    • Solution: Reduce the sample load. Perform a loading study on an analytical column to determine the optimal injection amount before scaling up.

  • Possible Cause 2: Peptide Aggregation. The peptide may be aggregating on the column during the separation process.[1]

    • Solution: Try increasing the column temperature (e.g., to 40 °C) to disrupt hydrophobic interactions.[1] You can also experiment with adding chaotropic agents or using different organic modifiers like isopropanol.

  • Possible Cause 3: Secondary Interactions. The peptide may be interacting with residual free silanol groups on the silica-based stationary phase.[1]

    • Solution: Ensure that an ion-pairing agent like trifluoroacetic acid (TFA) is present in the mobile phase at a concentration of ~0.1%.[8] TFA helps to sharpen peaks by masking silanol interactions and providing a counter-ion for basic residues.

Problem: I am getting very low recovery of my purified peptide.

  • Possible Cause 1: Poor Solubility and Precipitation. The peptide may be precipitating when the crude material, often dissolved in a strong organic solvent like DMSO, is diluted with the aqueous mobile phase before injection.[1][10]

    • Solution: Carefully re-evaluate your solubilization protocol. Ensure the peptide is fully dissolved in the organic solvent before slowly adding the aqueous mobile phase while vortexing.[1] If precipitation occurs, try a lower final concentration or a higher initial ratio of organic solvent.

  • Possible Cause 2: Irreversible Adsorption. The highly hydrophobic peptide may be binding irreversibly to the column matrix or aggregating and precipitating within the column.[1]

    • Solution: Try a shallower gradient to ensure the peptide elutes properly. In extreme cases, a different stationary phase (e.g., C8 or C4) with lower hydrophobicity might be necessary.

  • Possible Cause 3: Sample Loss During Workup. Traditional purification workflows that involve precipitating the peptide in ether and then redissolving it can lead to significant sample loss, especially for hydrophobic sequences.[10]

    • Solution: Minimize manual handling steps. Ensure complete transfer of solutions and be cautious during solvent removal (e.g., rotary evaporation) to avoid losing the sample.

Problem: My peptide is not eluting from the C18 column with a standard acetonitrile/water gradient.

  • Possible Cause: Extremely High Hydrophobicity. The cyclopropylalanine residue, especially if multiple are present, can make the peptide so hydrophobic that it requires a very high concentration of organic solvent to elute.[1]

    • Solution 1: Increase Organic Solvent Strength. Extend your gradient to a higher final concentration of acetonitrile, up to 95-100%.[1]

    • Solution 2: Change the Organic Modifier. If acetonitrile is not strong enough, you can switch to or add a stronger organic solvent like isopropanol or ethanol to the mobile phase.

    • Solution 3: Use a Less Retentive Column. Consider switching to a C8 or C4 column, which has a shorter alkyl chain and is less hydrophobic than a C18 column. This will reduce the retention time of your peptide.

Data Presentation

Table 1: Typical Starting Parameters for RP-HPLC Purification of Cyclopropylalanine Peptides

ParameterAnalytical ScalePreparative Scale
Column C18, 3-5 µm, 100 Å, 4.6 x 150-250 mmC18, 5-10 µm, 100 Å, 21.2-50 mm ID
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 60 min (optimize)Same gradient as optimized analytical run
Flow Rate 1.0 mL/minScale up based on column diameter
Detection (UV) 214 nm & 280 nm214 nm & 280 nm
Column Temp. Ambient or 40 °CAmbient or 40 °C

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a Cyclopropylalanine Peptide

This protocol provides a general starting point. It must be optimized for each specific peptide.

1. Materials and Reagents:

  • Crude cyclopropylalanine peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Analytical and preparative C18 RP-HPLC columns

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.

3. Sample Preparation:

  • Dissolve a small amount of the crude peptide in a minimal volume of DMSO to create a concentrated stock solution.

  • Dilute the stock solution with Mobile Phase A to the desired concentration for injection. Add Mobile Phase A slowly while vortexing to prevent precipitation. If the peptide precipitates, adjust the ratio of organic to aqueous solvent.

4. Analytical HPLC Method Development:

  • Equilibrate the analytical C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject a small volume (10-20 µL) of the prepared sample.

  • Run a broad scouting gradient (e.g., 5% to 95% B over 40-60 minutes) to determine the approximate retention time of the target peptide.

  • Based on the scouting run, optimize the gradient to be shallower around the elution point of the target peptide to achieve better separation from impurities. A typical rate of increase is 1% per minute.[8]

5. Preparative HPLC Scale-Up:

  • Equilibrate the preparative C18 column with the initial conditions of your optimized analytical method.

  • Inject the crude peptide solution. Do not exceed the loading capacity of the column.

  • Run the optimized gradient, scaling the flow rate according to the column diameter.

  • Collect fractions as the peaks elute, monitoring the chromatogram at 214 nm.

6. Fraction Analysis and Post-Purification:

  • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to determine the purity and identity of the contents.[4][5]

  • Pool the fractions that contain the target peptide at the desired purity level.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.[8]

Visualizations

G crude Crude Peptide (Post-Cleavage) solubilize 1. Solubilization (e.g., in DMSO, then dilute) crude->solubilize analytical 2. Analytical HPLC (Method Development) solubilize->analytical optimize Optimize Gradient analytical->optimize prep 3. Preparative HPLC (Scale-Up) optimize->prep  Optimized Method collect 4. Fraction Collection prep->collect analyze 5. Fraction Analysis (Analytical HPLC / MS) collect->analyze check_purity Purity > 95%? analyze->check_purity pool 6. Pool Pure Fractions check_purity->pool Yes repurify Re-purify or Discard Fractions check_purity->repurify No evaporate 7. Solvent Removal (Rotary Evaporation) pool->evaporate lyophilize 8. Lyophilization evaporate->lyophilize final_product Purified Peptide Powder lyophilize->final_product

Caption: Workflow for the purification of cyclopropylalanine-containing peptides.

G start Problem with HPLC Peak q_shape Is the peak broad or tailing? start->q_shape q_recovery Is peptide recovery low? start->q_recovery q_elution Is the peptide not eluting? start->q_elution cause_overload Possible Cause: Column Overload q_shape->cause_overload Yes cause_agg Possible Cause: Aggregation q_shape->cause_agg Yes sol_overload Solution: Reduce Sample Load cause_overload->sol_overload sol_agg Solution: Increase Column Temp. cause_agg->sol_agg cause_precip Possible Cause: Precipitation q_recovery->cause_precip Yes cause_adsorp Possible Cause: Irreversible Adsorption q_recovery->cause_adsorp Yes sol_precip Solution: Optimize Solubilization cause_precip->sol_precip sol_adsorp Solution: Use Shallower Gradient or C4/C8 Column cause_adsorp->sol_adsorp cause_hydro Possible Cause: Extreme Hydrophobicity q_elution->cause_hydro Yes sol_hydro Solution: Increase % Organic, Change Solvent (IPA), or Use C4/C8 Column cause_hydro->sol_hydro

Caption: Troubleshooting logic for common HPLC purification issues.

References

minimizing racemization during Fmoc-Cpa-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of racemization during the coupling of Fmoc-Cpa-OH (Fmoc-p-chlorophenylalanine-OH).

Troubleshooting Guide: Minimizing Racemization

Racemization of this compound during coupling can lead to diastereomeric impurities that are difficult to separate and can impact the biological activity of the final peptide. The following table outlines common issues, their potential causes, and recommended solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
High percentage of D-Cpa isomer detected in the final peptide. 1. Coupling Reagent Choice: Use of carbodiimides (e.g., DCC, DIC) without additives.[1][2]Use carbodiimides (preferably DIC) in combination with racemization-suppressing additives like Oxyma Pure® or HOBt.[2][3]
2. Strong Base: Use of strong, sterically unhindered bases like DIPEA can increase α-proton abstraction.[2][4]Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, and use the minimum amount necessary.[2][5] For carbodiimide/additive couplings, a base may not be required.[2]
3. High Temperature: Elevated temperatures, especially with microwave synthesis, accelerate racemization.[1][5]Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[1][6] If using a microwave, lower the coupling temperature to 50°C for sensitive residues.[5][7]
4. Prolonged Activation Time: Long pre-activation times can lead to the gradual racemization of the activated amino acid ester.Minimize the pre-activation time to 1-5 minutes before adding the solution to the resin.[1]
5. Solvent Polarity: The polarity of the solvent can influence the rate of racemization.Where solubility allows, consider using less polar solvents, though this is often constrained by other factors in SPPS.[1]
Incomplete coupling reaction. 1. Steric Hindrance: The Cpa residue or the growing peptide chain may be sterically demanding.Increase the coupling time or perform a double coupling. If racemization is still a concern, switch to a more potent coupling reagent like HATU or COMU, but ensure the use of a weaker base like NMM to mitigate epimerization risk.[8]
2. Reagent Stoichiometry: Insufficient equivalents of amino acid or coupling reagents.Use 3-5 equivalents of the Nα-protected amino acid and coupling reagents relative to the resin loading capacity.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is this compound particularly susceptible?

A1: Racemization is the process that results in the formation of an equal mixture of D- and L-enantiomers from a single enantiomer. During peptide synthesis, activation of the amino acid's carboxyl group makes the proton on its α-carbon acidic. A base can abstract this proton, forming a planar enolate intermediate, which can be re-protonated from either side, leading to a loss of chiral integrity.[9][10] Urethane protecting groups like Fmoc generally suppress this via a mechanism that avoids an oxazolone intermediate.[2][11] However, amino acids with electron-withdrawing groups on the side chain, such as the chloro- group in Cpa, can increase the acidity of the α-proton, making them more prone to racemization even with Fmoc protection.

Q2: Which coupling reagents are best for minimizing racemization with this compound?

A2: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a racemization-suppressing additive is highly recommended.[2][8] This is because this combination can often be used without an additional tertiary base, which is a primary contributor to racemization.[2] Onium salt reagents (e.g., HBTU, HATU) are highly efficient but require a base, increasing the racemization risk.[8] If they must be used, pairing them with a weaker base is crucial.

Q3: What is the role of additives like HOBt and Oxyma Pure®?

A3: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) are crucial for suppressing racemization.[2][4] When used with a coupling reagent like DIC, they form an active ester intermediate. This intermediate is more stable and less prone to racemization than the O-acylisourea intermediate formed by DIC alone.[12] These additives also enhance reaction rates.[2] Oxyma Pure® is often preferred as it is a non-explosive and highly effective alternative to HOBt.[2][3]

Q4: How does the choice of base and its concentration affect racemization?

A4: The base plays a critical role in racemization. Stronger bases like N,N-diisopropylethylamine (DIPEA) are more likely to abstract the α-proton of the activated amino acid, leading to racemization.[2][4] Weaker bases, such as N-methylmorpholine (NMM), or sterically hindered bases like 2,4,6-collidine, are preferred as they are less likely to cause this side reaction.[2][5] It is also critical to use the minimum amount of base necessary for the reaction to proceed.

Q5: What is the optimal temperature and reaction time to minimize racemization?

A5: Coupling reactions should ideally be performed at lower temperatures, such as 0°C or room temperature, as higher temperatures accelerate the rate of racemization.[1] While microwave synthesis can speed up coupling, the temperature should be carefully controlled, especially for sensitive residues like Cpa.[5] Reaction times should be sufficient for complete coupling but not excessively long. Monitoring the reaction with a test like the Kaiser test can help determine the optimal endpoint.[1]

Q6: How can I detect and quantify the level of racemization in my peptide?

A6: The most common method for quantifying racemization is to hydrolyze the peptide into its constituent amino acids and then analyze the D/L ratio using Chiral High-Performance Liquid Chromatography (HPLC).[13][14] This involves using a chiral stationary phase (CSP) that can separate the D and L enantiomers.[13][14][15] Alternatively, one can derivatize the amino acids with a chiral reagent to form diastereomers, which can then be separated on a standard reverse-phase HPLC column.[16]

Experimental Protocols

Protocol 1: Recommended Coupling of this compound using DIC/Oxyma Pure®

This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin loading) and Oxyma Pure® (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2 minutes at room temperature.

    • Add the pre-activated solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), allow the reaction to proceed longer or consider a second coupling.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts before proceeding to the next deprotection step.

Protocol 2: Chiral HPLC Analysis of Peptide Hydrolysate

This protocol outlines the general steps to determine the enantiomeric purity of Cpa after peptide synthesis and hydrolysis.

  • Peptide Hydrolysis:

    • Place a small sample of the purified, dried peptide into a hydrolysis tube.

    • Add 6 M HCl to the tube.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl to dryness.

  • Sample Preparation: Re-dissolve the amino acid residue mixture in a suitable buffer or mobile phase (e.g., a methanol/water mixture).[14]

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral column, such as one with a teicoplanin-based (e.g., Astec CHIROBIOTIC® T) or crown-ether-based (e.g., ChiroSil®) chiral stationary phase.[13][14]

    • Mobile Phase: Use an appropriate mobile phase as recommended by the column manufacturer. A common system involves methanol, water, and an acidic or basic additive to control ionization.[13][14]

    • Injection: Inject the prepared sample onto the HPLC system.

    • Detection: Use a UV detector to monitor the elution of the amino acids.

    • Quantification: Integrate the peak areas for the L-Cpa and D-Cpa enantiomers. The percentage of racemization can be calculated as: % Racemization = [Area(D-Cpa) / (Area(L-Cpa) + Area(D-Cpa))] * 100.

Visualization of Factors in this compound Racemization

The following diagram illustrates the key factors that contribute to racemization during the coupling of this compound and the corresponding strategies to mitigate this side reaction.

Racemization_Factors cluster_issue Central Problem cluster_factors Contributing Factors cluster_mitigation Mitigation Strategies racemization Racemization of This compound coupling_reagent Coupling Reagent (e.g., Carbodiimide alone) coupling_reagent->racemization increases base Base Strength & Conc. (e.g., Strong Base like DIPEA) base->racemization increases temperature High Temperature temperature->racemization increases activation_time Prolonged Activation activation_time->racemization increases use_additive Use Additives (Oxyma, HOBt) use_additive->coupling_reagent modifies use_weak_base Use Weaker Base (NMM, Collidine) use_weak_base->base modifies low_temp Lower Temperature (0°C - RT) low_temp->temperature modifies short_activation Shorten Activation Time short_activation->activation_time modifies

Caption: Factors influencing racemization and corresponding mitigation strategies.

References

identifying and removing byproducts in Fmoc-Cpa-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Fmoc-Cpa-OH (N-α-Fmoc-3-cyclopropyl-L-alanine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this unnatural amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific data for this compound is limited in publicly available literature, based on the general synthesis of Fmoc-amino acids, the following byproducts are likely to be encountered:

  • Dipeptide (Fmoc-Cpa-Cpa-OH): This impurity can form if the activating agent for the Fmoc protection reacts with an already formed this compound molecule.

  • Free Cpa-OH: Incomplete Fmoc protection or premature deprotection during workup can lead to the presence of the free amino acid.

  • β-Alanine Adducts: If Fmoc-OSu is used as the protecting agent, a rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH and its subsequent incorporation to form Fmoc-β-Ala-Cpa-OH.[1]

  • Residual Reagents and Solvents: Impurities from the Fmoc-protection step (e.g., Fmoc-Cl, Fmoc-OSu) and solvents used in the reaction and purification (e.g., ethyl acetate, toluene) may be present in the final product.

  • Enantiomeric Impurities (Fmoc-D-Cpa-OH): Racemization can occur, although it is generally low for most amino acids under standard Fmoc protection conditions.

Q2: How can I identify these byproducts?

A2: A combination of analytical techniques is recommended for the comprehensive identification of impurities:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound and separating it from most byproducts. A C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA) is a common starting point.[2]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) coupled with HPLC (LC-MS) is crucial for identifying the molecular weights of the main product and any impurities, helping to confirm their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to confirm the identity of this compound and can help in the characterization of significant impurities if they can be isolated.

Q3: What are the best practices for removing byproducts from my this compound product?

A3: The primary methods for purifying this compound are:

  • Recrystallization: This is often the most effective method for removing most common byproducts. A suitable solvent system, such as ethyl acetate/hexane or toluene, can be used.[3]

  • Flash Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed. A gradient elution system with solvents like ethyl acetate in hexanes is typically used.

Q4: Is the cyclopropyl group stable during the synthesis and subsequent use in solid-phase peptide synthesis (SPPS)?

A4: The cyclopropyl group is generally considered stable under the standard conditions of Fmoc-based SPPS, which involve mild bases (like piperidine for Fmoc deprotection) and acids (like TFA for final cleavage). However, prolonged exposure to very strong acids or oxidizing conditions should be avoided.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction during Fmoc protection.Ensure the use of a slight excess of the Fmoc-protection reagent (e.g., Fmoc-Cl or Fmoc-OSu). Optimize reaction time and temperature.
Loss of product during workup and purification.Carefully perform extractions and minimize transfers. Optimize recrystallization solvent and conditions to maximize recovery.
Presence of a Significant Amount of Dipeptide (Fmoc-Cpa-Cpa-OH) Impurity Over-activation or use of an inappropriate Fmoc-protection reagent.Use Fmoc-OSu instead of Fmoc-Cl, as it is known to reduce dipeptide formation.[4] Control the stoichiometry of the activating agent carefully.
Purify the crude product using flash column chromatography to separate the dipeptide from the desired monomer.
Detection of Free Cpa-OH in the Final Product Incomplete Fmoc protection.Increase the molar excess of the Fmoc-protection reagent. Ensure adequate reaction time.
Premature deprotection during workup.Maintain appropriate pH during the aqueous workup to avoid acidic conditions that could partially cleave the Fmoc group.
Broad or Tailing Peaks in HPLC Analysis Poor solubility of the sample.Ensure the sample is fully dissolved in the injection solvent (e.g., acetonitrile or a mixture of mobile phases).
Contamination with inorganic salts.Wash the organic layer thoroughly with water during the workup to remove any inorganic salts.
Issues with the HPLC column or mobile phase.Use a high-quality C18 column and freshly prepared mobile phases.

Data Summary

Parameter Typical Value Notes
Yield (after purification) 70-95%Highly dependent on the scale of the reaction and purification efficiency.
Purity (by HPLC) >98%Purity can be further improved with multiple recrystallizations or column chromatography.
Typical HPLC Retention Time VariableDepends on the specific HPLC conditions (column, gradient, flow rate). A typical starting gradient is 10-100% acetonitrile in water (with 0.1% TFA) over 15-20 minutes.[2]

Experimental Protocols

General Protocol for Fmoc-Protection of L-Cyclopropylalanine

This protocol is a general guideline and should be optimized by the user.

Materials:

  • L-Cyclopropylalanine (Cpa-OH)

  • Fmoc-Cl or Fmoc-OSu (1.1 - 1.2 equivalents)

  • Sodium carbonate or sodium bicarbonate

  • Dioxane or acetone

  • Water

  • Ethyl acetate

  • Hexane

  • Dilute Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve L-Cyclopropylalanine in an aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

  • Reaction: Cool the solution in an ice bath and add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-Cl/OSu.

    • Carefully acidify the aqueous layer to a pH of 2-3 with dilute HCl. A white precipitate of this compound should form.

  • Extraction: Extract the precipitated this compound with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene) or by flash column chromatography.[3]

Protocol for HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound (approx. 1 mg/mL) in acetonitrile or a 1:1 mixture of mobile phases A and B.

  • Injection: Inject 10-20 µL of the sample solution.

  • Gradient: A typical starting gradient is a linear gradient from 10% to 100% of mobile phase B over 15-20 minutes. This may need to be optimized to achieve the best separation.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the elution at 265 nm and 301 nm, which are characteristic absorbance wavelengths for the Fmoc group.

Visualizations

Fmoc_Cpa_OH_Synthesis_Workflow cluster_reaction Fmoc-Protection Reaction cluster_workup Workup & Extraction cluster_purification Purification cluster_analysis Analysis Cpa L-Cyclopropylalanine Reaction Reaction Mixture Cpa->Reaction Fmoc_reagent Fmoc-Cl or Fmoc-OSu Fmoc_reagent->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Acidification Acidification (HCl) Reaction->Acidification Quench Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying & Concentration Extraction->Drying Crude Crude this compound Drying->Crude Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure this compound Recrystallization->Pure Column->Pure HPLC HPLC Pure->HPLC MS Mass Spectrometry Pure->MS NMR NMR Pure->NMR

Caption: General workflow for the synthesis and purification of this compound.

Byproduct_Formation cluster_pathways Potential Reaction Pathways Start Cpa-OH + Fmoc Reagent Desired Desired Product: This compound Start->Desired Successful Protection Dipeptide Byproduct: Fmoc-Cpa-Cpa-OH Start->Dipeptide Reaction with This compound Free_AA Byproduct: Free Cpa-OH Start->Free_AA Incomplete Reaction Beta_Ala Byproduct (with Fmoc-OSu): Fmoc-β-Ala Adducts Start->Beta_Ala Fmoc-OSu Rearrangement

Caption: Potential byproduct formation pathways in this compound synthesis.

References

Validation & Comparative

Fmoc-Cpa-OH vs. Fmoc-Ala-OH: A Comparative Guide to Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the choice of amino acid building blocks is paramount to the stability and efficacy of the final peptide. This guide provides a comprehensive comparison of two such building blocks: Fmoc-Cpa-OH (N-α-Fmoc-p-chloro-L-phenylalanine) and Fmoc-Ala-OH (N-α-Fmoc-L-alanine). While Alanine (Ala) is a fundamental, naturally occurring amino acid, the incorporation of the unnatural amino acid p-chlorophenylalanine (Cpa) can significantly influence a peptide's conformational properties and, consequently, its stability.

This guide will delve into the theoretical and practical aspects of utilizing these two amino acids in peptide stability studies, supported by detailed experimental protocols. While direct quantitative comparisons of peptides differing only by an Ala to Cpa substitution are not extensively available in published literature, this guide will provide the foundational knowledge and methodologies to conduct such comparative studies.

Introduction to this compound and Fmoc-Ala-OH

Fmoc-Ala-OH is one of the most commonly used proteinogenic amino acid derivatives in solid-phase peptide synthesis (SPPS). Its small, non-polar methyl side chain generally imparts flexibility to the peptide backbone.

This compound , on the other hand, is a derivative of the non-proteinogenic amino acid p-chlorophenylalanine. The introduction of a chlorine atom to the phenyl ring of phenylalanine results in altered steric and electronic properties compared to both phenylalanine and alanine. This modification can lead to peptides with constrained conformations, which may enhance resistance to enzymatic degradation.

Comparative Peptide Stability: Theoretical Framework

The substitution of Alanine with p-chlorophenylalanine can impact peptide stability through several mechanisms:

  • Enzymatic Stability: Proteases, the enzymes responsible for peptide and protein degradation, exhibit specificity for their substrates. The bulky and electronically distinct side chain of Cpa can create steric hindrance at the cleavage site, potentially reducing the recognition and catalytic efficiency of proteases. This can lead to a longer in vivo half-life for Cpa-containing peptides compared to their Ala-containing counterparts.

  • Acid Lability: While the peptide bond itself is susceptible to acid hydrolysis, the nature of the adjacent amino acid side chains can influence the rate of this degradation. The electron-withdrawing nature of the chlorine atom in Cpa may have a modest effect on the stability of the peptide bond under acidic conditions, though significant differences compared to Ala are not widely reported.

  • Thermal Stability: The conformational rigidity imparted by the Cpa residue can influence the thermal stability of a peptide. A more constrained conformation may lead to a higher melting temperature (Tm), indicating greater resistance to denaturation upon heating.

Data Presentation

Due to the limited availability of direct, quantitative comparative studies in the public domain, the following tables are presented as templates for researchers to populate with their own experimental data. The subsequent sections provide the detailed protocols necessary to generate this data.

Table 1: Comparative Enzymatic Stability

Peptide SequenceEnzymeIncubation Time (h)% Peptide Remaining (Cpa-Peptide)% Peptide Remaining (Ala-Peptide)
Example Sequence 1Trypsin1
4
24
Example Sequence 2Chymotrypsin1
4
24

Table 2: Comparative Acid Lability

Peptide SequenceAcid Condition (e.g., 0.1 M HCl)Incubation Time (h)% Peptide Remaining (Cpa-Peptide)% Peptide Remaining (Ala-Peptide)
Example Sequence 11
6
24
Example Sequence 21
6
24

Table 3: Comparative Thermal Stability

Peptide SequenceMelting Temperature (Tm) (°C) - Cpa-PeptideMelting Temperature (Tm) (°C) - Ala-Peptide
Example Sequence 1
Example Sequence 2

Experimental Protocols

To generate the comparative data for the tables above, the following detailed experimental protocols can be employed.

Protocol 1: HPLC-Based Enzymatic Degradation Assay

This protocol outlines a method to assess the stability of Cpa- and Ala-containing peptides in the presence of a specific protease.

Materials:

  • Cpa-containing peptide and Ala-containing control peptide (lyophilized)

  • Protease of interest (e.g., Trypsin, Chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Peptide Stock Solution Preparation: Dissolve the lyophilized peptides in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with PBS) to a final concentration of 1 mg/mL.

  • Enzyme Stock Solution Preparation: Prepare a stock solution of the protease in cold PBS at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add 90 µL of the peptide stock solution.

    • Pre-incubate the tube at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the protease stock solution (final enzyme:peptide ratio of 1:10 w/w). Mix gently by pipetting.

    • For the t=0 time point, immediately take a 10 µL aliquot and quench the reaction by adding it to 90 µL of a quenching solution (e.g., 10% TFA in water).

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw 10 µL aliquots and quench as described in step 3.

  • Sample Preparation for HPLC: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto a C18 reverse-phase column.

    • Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient might be 5-95% B over 30 minutes.

    • Monitor the elution of the peptide by UV absorbance at 214 nm or 280 nm.

  • Data Analysis: The percentage of remaining peptide at each time point is calculated by comparing the peak area of the intact peptide to the peak area at t=0.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Thermal Stability

This protocol describes how to determine the melting temperature (Tm) of Cpa- and Ala-containing peptides.

Materials:

  • Cpa-containing peptide and Ala-containing control peptide (lyophilized)

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Circular dichroism (CD) spectropolarimeter with a temperature control unit

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptides in the phosphate buffer to a final concentration of approximately 0.1-0.2 mg/mL. Ensure the solution is clear and free of aggregates.

  • Instrument Setup:

    • Set the CD spectropolarimeter to monitor the CD signal at a wavelength corresponding to a secondary structure feature of the peptide (e.g., 222 nm for α-helical peptides).

    • Set the temperature range for the experiment (e.g., 20°C to 90°C) and the heating rate (e.g., 1°C/minute).

  • Data Acquisition:

    • Place the cuvette containing the peptide solution into the sample holder of the spectropolarimeter.

    • Record the CD signal as the temperature is increased.

  • Data Analysis:

    • Plot the CD signal (in millidegrees) as a function of temperature.

    • The resulting curve will typically be sigmoidal for a cooperative unfolding transition.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a comparative peptide stability study.

Peptide_Stability_Workflow cluster_synthesis Peptide Synthesis cluster_stability_assays Stability Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis Ala_Peptide Synthesize Ala-Peptide Enzymatic_Assay Enzymatic Degradation Assay Ala_Peptide->Enzymatic_Assay Acid_Assay Acid Lability Assay Ala_Peptide->Acid_Assay Thermal_Assay Thermal Denaturation Assay Ala_Peptide->Thermal_Assay Cpa_Peptide Synthesize Cpa-Peptide Cpa_Peptide->Enzymatic_Assay Cpa_Peptide->Acid_Assay Cpa_Peptide->Thermal_Assay HPLC_Analysis HPLC Analysis (% Peptide Remaining) Enzymatic_Assay->HPLC_Analysis Degradation Products Acid_Assay->HPLC_Analysis Degradation Products CD_Analysis CD Spectroscopy (Melting Temperature, Tm) Thermal_Assay->CD_Analysis Unfolding Curve Comparison Compare Stability Profiles (Cpa vs. Ala) HPLC_Analysis->Comparison CD_Analysis->Comparison

Caption: Workflow for comparing the stability of Cpa- and Ala-containing peptides.

Conclusion

Unraveling the Impact of Non-natural Amino Acids on Receptor Affinity: A Comparative Analysis of Fmoc-Cpa-OH and Fmoc-Cha-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks in peptide synthesis is paramount to achieving desired therapeutic effects. The incorporation of non-natural amino acids, such as Fmoc-L-Cyclopropylalanine (Fmoc-Cpa-OH) and Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH), offers a powerful strategy to modulate the pharmacological properties of peptides, including their receptor binding affinity, selectivity, and metabolic stability. This guide provides a comparative overview of these two valuable synthetic amino acids in the context of receptor binding, supported by available experimental data and detailed methodologies.

Introduction to this compound and Fmoc-Cha-OH

This compound and Fmoc-Cha-OH are derivatives of the amino acid alanine, featuring cyclopropyl and cyclohexyl moieties on their side chains, respectively. These cyclic structures introduce conformational constraints and alter the hydrophobicity of the resulting peptides, which can significantly influence their interaction with biological targets.

Fmoc-L-Cyclopropylalanine (this compound) possesses a rigid cyclopropyl group, which can induce specific backbone conformations and provide a unique steric profile for receptor interaction.

Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH) contains a bulky and hydrophobic cyclohexyl group. This side chain can enhance hydrophobic interactions with receptor binding pockets, potentially increasing binding affinity.

Comparative Analysis of Receptor Binding

One area of research where the influence of a cyclohexylalanine (Cha) residue has been documented is in the development of ligands for the Corticotropin-releasing factor receptor type 1 (CRF1R). The CRF1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress.

A study on small N-truncated analogs of Corticotropin-releasing factor (CRF) demonstrated that the substitution of a phenylalanine residue with the bulkier cyclohexylalanine (Cha) at a specific position resulted in an increased binding affinity for the CRF1 receptor[1]. This enhancement was attributed to the larger hydrophobic side chain of Cha, which likely maximizes favorable interactions within the receptor's binding pocket[1].

Unfortunately, a parallel study investigating the incorporation of cyclopropylalanine (Cpa) into a similar CRF peptide analog and assessing its binding to the CRF1 receptor could not be identified in the current literature. The absence of such data precludes a direct quantitative comparison of the two amino acids for this specific target.

To provide a broader perspective, the following table summarizes hypothetical comparative data based on the known properties of these amino acids. It is important to note that these values are for illustrative purposes and are not derived from a single comparative study.

Amino AcidReceptor TargetPeptide ContextBinding Affinity (Ki)Fold Change vs. NativeReference
Fmoc-Cha-OH CRF1 ReceptorCRF Peptide Analog(Hypothetical) 5 nM(Hypothetical) 2-fold increaseBased on[1]
This compound CRF1 ReceptorCRF Peptide Analog(Hypothetical) 15 nM(Hypothetical) 0.7-fold decreaseNot Available

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of a compound to a receptor, adapted from methodologies used for the CRF1 receptor.

CRF1 Receptor Competitive Radioligand Binding Assay

1. Materials:

  • Membrane Preparation: Cell membranes expressing the human CRF1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand for the CRF1 receptor (e.g., [¹²⁵I]-Sauvagine or [³H]-Urocortin).

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, and protease inhibitors.

  • Test Compounds: Peptides containing either Fmoc-Cha-OH or this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a known, unlabeled CRF1 receptor ligand (e.g., unlabeled CRF).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Thaw the CRF1 receptor membrane preparation on ice.

  • In a 96-well plate, add the following to each well in order:

    • Assay buffer.

    • Increasing concentrations of the test peptide (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding).

    • A fixed concentration of the radioligand.

    • The CRF1 receptor membrane preparation.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki value (inhibition constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for predicting the functional consequences of receptor binding.

CRF1 Receptor Signaling Pathway

The CRF1 receptor primarily couples to the Gs and Gi alpha subunits of heterotrimeric G-proteins. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. The Gi pathway, on the other hand, inhibits adenylyl cyclase. The CRF1 receptor can also signal through Gq-coupled pathways, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC).

CRF1_Signaling_Pathway Ligand CRF Peptide (containing Cha or Cpa) CRF1R CRF1 Receptor Ligand->CRF1R Binds to Gs Gs CRF1R->Gs Activates Gi Gi CRF1R->Gi Activates PLC Phospholipase C CRF1R->PLC Activates (via Gq) AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gene Transcription, Neurotransmission) PKA->CellularResponse PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activates Ca->CellularResponse PKC->CellularResponse Receptor_Binding_Workflow Start Start: Prepare Reagents PlateSetup Set up 96-well plate: - Assay Buffer - Test Compound (Cha/Cpa peptide) - Radioligand - Receptor Membranes Start->PlateSetup Incubation Incubate to reach equilibrium PlateSetup->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Quantify radioactivity) Washing->Counting DataAnalysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->DataAnalysis End End: Determine Binding Affinity DataAnalysis->End

References

Unlocking Peptide Potential: A Comparative Guide to L-p-chlorophenylalanine (Cpa) and Other Unnatural Amino Acids in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. The incorporation of unnatural amino acids represents a cornerstone of modern peptide drug design, offering a powerful tool to enhance biological activity and overcome the inherent limitations of natural peptides. Among the diverse arsenal of available unnatural amino acids, L-p-chlorophenylalanine (Cpa) has emerged as a particularly valuable building block. This guide provides an objective comparison of the biological activity of peptides containing Cpa versus those incorporating other unnatural amino acids, supported by experimental data and detailed methodologies.

The substitution of natural amino acids with their unnatural counterparts can profoundly influence a peptide's pharmacological profile, including its receptor binding affinity, enzymatic stability, and in vivo efficacy.[1][2][3] Cpa, a halogenated derivative of phenylalanine, has demonstrated significant potential in modulating these properties.

Enhancing Receptor Binding Affinity and Specificity

The introduction of unnatural amino acids can alter the conformational properties of a peptide, leading to improved interaction with its biological target.[4] Halogenation, in particular, can introduce favorable electronic and steric interactions that enhance binding affinity.

For instance, studies on the antimicrobial peptide jelleine-1 have shown that substituting phenylalanine with halogenated analogs can significantly impact its activity. While a fluorinated analog displayed similar antimicrobial activity to the parent peptide, chlorinated (Cpa), brominated, and iodinated analogs exhibited a two- to eight-fold increase in in vitro activity. Interestingly, while the iodinated version was most potent in vitro, the chlorinated and brominated versions demonstrated greater potency in vivo, highlighting the complex interplay between structure and biological function in a physiological context.

Furthermore, research on substrates for the enzyme cathepsin C has revealed that unnatural amino acids such as L-homophenylalanine (L-hPhe) and L-p-benzoylphenylalanine (L-Bpa) can bind more effectively than the natural L-phenylalanine.[5] This suggests that the introduction of steric bulk and altered electronic properties through unnatural amino acids can lead to more favorable interactions within the enzyme's binding pocket.

Bolstering Enzymatic Stability and In Vivo Half-Life

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[6] The incorporation of unnatural amino acids is a key strategy to overcome this limitation. The altered side chains and backbone conformations resulting from these substitutions can hinder recognition and cleavage by proteolytic enzymes.[6][7]

While direct comparative data for Cpa versus a wide range of other unnatural amino acids on enzymatic stability is multifaceted and depends on the specific peptide sequence and the proteases involved, the general principle of increased steric hindrance and altered electronic nature conferred by unnatural amino acids contributes to enhanced stability. Strategies such as N-terminal acetylation and the use of D-amino acids have also been shown to significantly improve peptide stability against enzymatic degradation.[8]

Impact on In Vivo Efficacy

The culmination of enhanced receptor binding and improved stability often translates to superior in vivo efficacy. For example, a study on neuroprotective halogenated derivatives of L-phenylalanine demonstrated that 3,5-dibromo-L-tyrosine (DBrT) significantly decreased brain infarct volume and neurological deficit scores in a rat model of stroke.[7] This highlights the potential of halogenated amino acids, including Cpa, to yield peptides with potent in vivo activity.

Quantitative Comparison of Biological Activity

To facilitate a clear comparison, the following tables summarize quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in peptide sequences, experimental conditions, and the specific unnatural amino acids investigated.

Peptide/SubstrateUnnatural Amino AcidTargetAssayIC50/Ki (nM)Fold Change vs. ControlReference
Calpastatin-derived peptide (CP1B)Wild-typeµ-calpainInhibition Assay26-[4]
Calpastatin-derived peptide (CP1B)β-Ala mutantsµ-calpainInhibition AssayVariesVaries[4]
Cathepsin C substrateL-hPheHuman Cathepsin CHydrolysis Assay-Improved binding vs. L-Phe[5]
Cathepsin C substrateL-BpaHuman Cathepsin CHydrolysis Assay-Improved binding vs. L-Phe[5]

Table 1: Comparative Inhibitory Activity of Peptides with Unnatural Amino Acids. This table presents IC50 and Ki values for peptides containing different unnatural amino acids against their respective targets.

PeptideUnnatural Amino AcidIn Vitro Activity (Antimicrobial)In Vivo Potency (Antimicrobial)Reference
Jelleine-1 analog4-F-PheSimilar to parent-
Jelleine-1 analog4-Cl-Phe (Cpa)2-8 fold increaseHigher than Iodo-Phe analog
Jelleine-1 analog4-Br-Phe2-8 fold increaseHigher than Iodo-Phe analog
Jelleine-1 analog4-I-PheHighest in vitroLower than Chloro/Bromo-Phe analogs

Table 2: Comparative Antimicrobial Activity of Jelleine-1 Analogs. This table summarizes the relative in vitro and in vivo antimicrobial activities of jelleine-1 peptides containing various halogenated phenylalanine analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of a Cpa-Containing Peptide

Objective: To synthesize a peptide incorporating L-p-chlorophenylalanine using Fmoc/tBu solid-phase chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-p-chlorophenylalanine)

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Coupling reagents (e.g., HCTU, DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM, diethyl ether)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • First Amino Acid Coupling: Deprotect the resin with 20% piperidine in DMF. Couple the first Fmoc-protected amino acid using HCTU and DIPEA in DMF.

  • Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

    • Amino Acid Activation & Coupling: Pre-activate the next Fmoc-amino acid (including Fmoc-L-p-chlorophenylalanine at the desired position) with HCTU and DIPEA in DMF and couple it to the resin.

    • Washing: Wash the resin with DMF and DCM after each coupling and deprotection step.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[9][10][11][12]

Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of a Cpa-containing peptide to its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [125I]-labeled peptide)

  • Unlabeled competitor peptides (including the Cpa-containing peptide)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate a fixed concentration of the radiolabeled ligand with the receptor-containing membranes in the absence or presence of increasing concentrations of the unlabeled competitor peptide.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[13]

Enzymatic Stability Assay

Objective: To assess the stability of a Cpa-containing peptide in the presence of proteases.

Materials:

  • Cpa-containing peptide

  • Control peptide (with natural amino acid)

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Reaction buffer

  • Quenching solution (e.g., TFA)

  • RP-HPLC system

Procedure:

  • Incubation: Incubate the Cpa-containing peptide and the control peptide with the protease solution at a specific temperature (e.g., 37°C).

  • Time Points: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate and half-life of the peptides.[14]

Visualizing Biological Pathways and Workflows

Understanding the context in which these modified peptides exert their effects is crucial. The following diagrams, generated using Graphviz, illustrate a general GPCR signaling pathway that is often the target of bioactive peptides, and a typical workflow for screening the biological activity of peptides.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Ligand Peptide Ligand (e.g., with Cpa) GPCR G-Protein Coupled Receptor (GPCR) Peptide_Ligand->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Initiation

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway initiated by peptide binding.

Bioactive_Peptide_Screening_Workflow Peptide_Library Peptide Library Synthesis (with Unnatural Amino Acids) Initial_Screening High-Throughput Screening (e.g., Binding Assays) Peptide_Library->Initial_Screening Hit_Identification Hit Identification & Validation Initial_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Functional Assays, Enzymatic Stability) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Testing Candidate_Selection Drug Candidate Selection In_Vivo_Testing->Candidate_Selection

Caption: A typical workflow for the screening and identification of bioactive peptides.[15][16][17][18][19]

Conclusion

The incorporation of L-p-chlorophenylalanine and other unnatural amino acids is an indispensable strategy in modern peptide drug discovery. By carefully selecting and positioning these synthetic building blocks, researchers can fine-tune the biological properties of peptides, leading to enhanced receptor binding, increased enzymatic stability, and improved in vivo efficacy. The data and protocols presented in this guide offer a valuable resource for scientists working to unlock the full therapeutic potential of peptides. Further direct comparative studies will be instrumental in building a more comprehensive understanding of the structure-activity relationships of peptides containing Cpa and other unnatural amino acids, ultimately paving the way for the development of next-generation peptide therapeutics.

References

A Comparative Guide to Mass Spectrometry Validation of Fmoc-Cpa-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and detailed methodologies for validating the incorporation of the non-natural amino acid Fmoc-L-p-chlorophenylalanine (Fmoc-Cpa-OH) into synthetic peptides. Successful incorporation is critically validated using mass spectrometry, which offers definitive evidence through precise mass determination and characteristic isotopic patterns.

Performance Comparison: this compound vs. Standard Fmoc-Phe-OH

The incorporation of this compound is often compared to its natural analog, Fmoc-Phe-OH. While both exhibit high coupling efficiencies typical of Fmoc chemistry, the steric hindrance and electronic effects of the chlorine atom in Cpa can slightly influence reaction kinetics.[][2] The primary method of validation, however, relies on post-synthesis analysis by HPLC and mass spectrometry.

Table 1: Comparative Data for Single Amino Acid Incorporation

ParameterFmoc-Phe-OH (Standard)This compound (Alternative)Validation Method
Coupling Efficiency > 99%~98-99%HPLC Purity Analysis
Crude Peptide Purity (Test Peptide) Typically > 85%Typically > 80%RP-HPLC at 214/280 nm
Theoretical Monoisotopic Mass (M) 2178.98 Da (for Bivalirudin)2213.43 Da (Bivalirudin with Phe -> Cpa)Mass Spectrometry
Observed Mass (M+H)⁺ Matches theoretical massMatches theoretical massESI-MS
Key Validation Feature Single peak for the molecular ionCharacteristic M and M+2 isotopic peaks in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.[3][4][5]High-Resolution MS

Note: Coupling efficiencies and purities are representative and can vary based on the peptide sequence, coupling reagents, and synthesis conditions.[2][6]

Experimental Workflow and Validation

The successful synthesis and validation of a Cpa-containing peptide follows a structured workflow, beginning with solid-phase peptide synthesis and culminating in mass spectrometry analysis.

G Experimental Workflow for Cpa-Peptide Synthesis and Validation cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_validation Validation Resin 1. Resin Preparation (Swell Resin) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling 3. Amino Acid Coupling (this compound + Activator) Deprotection1->Coupling Wash 4. Washing Steps Coupling->Wash Repeat 5. Repeat Cycle (for each amino acid) Wash->Repeat Cleavage 6. Cleavage from Resin (e.g., TFA Cocktail) Repeat->Cleavage Final Cycle Complete Precipitation 7. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification MS_Analysis 9. Mass Spectrometry (ESI-MS or MALDI-TOF) Purification->MS_Analysis Collect Fractions Data_Analysis 10. Data Analysis (Check Mass + Isotope Pattern) MS_Analysis->Data_Analysis

Caption: Workflow from synthesis to validation of a Cpa-containing peptide.

Mass Spectrometry: The Definitive Validation

The key to confirming the incorporation of p-chlorophenylalanine is the unique isotopic signature imparted by chlorine. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pair of peaks in the mass spectrum for any chlorine-containing fragment or molecule: the primary monoisotopic peak (M) and a smaller peak at two mass units higher (M+2), with a relative intensity ratio of approximately 3:1.[3][4][5]

Caption: The chlorine isotope pattern is a definitive marker in MS validation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Cpa-Containing Peptide

This protocol outlines a standard manual Fmoc-SPPS procedure.[7][8][9]

  • Resin Preparation:

    • Place 100 mg of Rink Amide resin in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling (Example: this compound):

    • In a separate tube, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To check for completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (5 x 2 mL).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry it.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and incubate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to a 50 mL tube of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

HPLC Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

  • Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.

  • Use a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Monitor the elution at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions on an analytical RP-HPLC. Pool fractions with >95% purity and lyophilize.

Mass Spectrometry Validation
  • Reconstitute a small sample of the purified, lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid.

  • Analyze the sample using an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Acquire the full scan mass spectrum in positive ion mode.

  • Validation Criteria:

    • The observed mass of the molecular ion peak [M+H]⁺ should match the calculated theoretical mass for the Cpa-containing peptide.

    • Crucially, the spectrum must display the characteristic isotopic pattern for a monochlorinated compound: a peak at [M+H]⁺ and a second peak at [(M+2)+H]⁺ with a relative intensity of approximately 3:1.[4]

Application in Drug Development: Cpa as a Research Tool

Incorporating Cpa into peptides is a valuable strategy in drug discovery and chemical biology. Cpa can act as a competitive inhibitor for enzymes that process phenylalanine, such as Phenylalanine Hydroxylase (PAH).[10] This allows for the development of peptide-based inhibitors to study enzyme function and related metabolic pathways.

Mechanism of Competitive Inhibition by a Cpa-Peptide E Enzyme (e.g., Phenylalanine Hydroxylase) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate (Phenylalanine) S->ES I Inhibitor (Cpa-Peptide) I->EI ES->E k_cat P Product (Tyrosine) ES->P NoReaction No Reaction EI->NoReaction

Caption: Cpa-peptides can competitively inhibit enzymes like PAH.

References

Cyclopropylalanine in Peptides: A Comparative Guide to Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids into peptide structures is a key strategy for enhancing their therapeutic properties, including their resistance to enzymatic degradation. Among these, cyclopropylalanine stands out for its unique conformational constraints. This guide provides a comparative analysis of the enzymatic stability of peptides containing cyclopropylalanine, supported by available experimental data and detailed methodologies.

Enhanced Stability of a Cycloalanine-Containing Peptide

While direct quantitative data on the enzymatic stability of peptides specifically containing cyclopropylalanine is limited in publicly available literature, a study on a structurally related "cycloalanine" (CyAla) provides valuable insights. This modification, where two adjacent amino acids are replaced by a cyclic diamide, has been shown to significantly improve serum stability.

The following table summarizes the serum half-life of a Rev-binding peptide (RBP) and its modified versions.

Peptide VariantModificationSerum Half-life (t½)
RBPNone (Natural Amino Acids)~2 hours
CyAla3,4Replacement of two residues with Cycloalanine~5 hours
cRBPCyclization of the natural peptide~30 hours
cCyAla3,4Cyclization of the Cycloalanine-containing peptide>72 hours

Data sourced from a study on a cell-permeable HIV Rev protein-binding peptide.[1]

This data demonstrates a 2.5-fold increase in serum stability with the introduction of the cycloalanine modification alone. When combined with cyclization, the stability is dramatically enhanced, exceeding 72 hours.[1] This suggests that the conformational rigidity imparted by such cyclic structures plays a crucial role in preventing recognition and cleavage by proteases.

The Role of Conformational Constraint in Protease Resistance

The stability of peptides against enzymatic degradation is heavily influenced by their three-dimensional structure. Proteases recognize and bind to specific peptide sequences in particular conformations. The introduction of conformationally constrained amino acids like cyclopropylalanine can hinder this process.

cluster_0 Natural Peptide cluster_1 Cyclopropylalanine Peptide Flexible Peptide Flexible Peptide Protease Binding Protease Binding Flexible Peptide->Protease Binding Recognized Conformation Enzymatic Cleavage Enzymatic Cleavage Protease Binding->Enzymatic Cleavage Rigid Peptide Rigid Peptide Reduced Binding Reduced Binding Rigid Peptide->Reduced Binding Constrained Conformation Inhibited Cleavage Inhibited Cleavage Reduced Binding->Inhibited Cleavage

Conformational effects on protease susceptibility.

The rigid cyclopropyl group restricts the peptide backbone's flexibility, making it difficult for the peptide to adopt the optimal conformation required for binding to the active site of a protease. This steric hindrance is a key mechanism by which unnatural amino acids, including cyclopropylalanine, are thought to enhance enzymatic stability.[2]

Experimental Protocols for Assessing Enzymatic Stability

The following are detailed methodologies for key experiments to evaluate the enzymatic stability of peptides.

Serum Stability Assay

This assay determines the half-life of a peptide in the presence of serum, which contains a complex mixture of proteases.

Protocol:

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mM.

  • Incubation: Mix the peptide solution 1:1 (v/v) with human serum (e.g., from Sigma-Aldrich) and incubate at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% (v/v) trichloroacetic acid in water.

  • Protein Precipitation: Incubate the quenched samples at 4°C for 30 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining peptide by analytical reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide.[3]

  • Half-life Calculation: The percentage of remaining peptide at each time point is calculated relative to the amount at time zero. The half-life (t½) is then determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Protease-Specific Stability Assay (e.g., Trypsin, Chymotrypsin)

This assay evaluates the stability of a peptide against a specific protease.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide of interest.

    • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in an appropriate buffer (e.g., 100 mM ammonium bicarbonate for trypsin).

  • Reaction Setup:

    • In a reaction tube, combine the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At defined time intervals, withdraw aliquots from the reaction mixture.

    • Stop the reaction by adding an inhibitor or by acidification (e.g., with formic acid).

  • Quantification:

    • Analyze the samples using RP-HPLC or LC-MS to separate and quantify the remaining intact peptide and any degradation products.

    • The degradation rate and half-life can be calculated from the decrease in the concentration of the intact peptide over time.

Start Start Peptide Incubation with Protease Peptide Incubation with Protease Start->Peptide Incubation with Protease Time-Point Sampling Time-Point Sampling Peptide Incubation with Protease->Time-Point Sampling Time-Point Sampling->Peptide Incubation with Protease Continue Incubation Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction Aliquot LC-MS Analysis LC-MS Analysis Quench Reaction->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis End End Data Analysis->End

References

Comparative SAR Studies of Cyclopentyl-alanine (Cpa)-Modified Peptides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern medicinal chemistry, aimed at enhancing therapeutic properties such as potency, selectivity, and metabolic stability. Among these, Cyclopentyl-alanine (Cpa) has emerged as a valuable tool for probing Structure-Activity Relationships (SAR). Its bulky, hydrophobic side chain can impose conformational constraints on the peptide backbone, leading to improved receptor binding and resistance to enzymatic degradation. This guide provides a comparative analysis of Cpa-modified peptides, supported by experimental data and methodologies.

Comparative Analysis of Cpa-Modified Peptides

The introduction of Cpa can significantly influence the biological activity of peptides. The following table summarizes the comparative SAR data for representative Cpa-modified peptides, highlighting changes in receptor binding affinity and in vitro/in vivo activity.

Peptide/Analog Modification Target Receptor Binding Affinity (Ki or IC50, nM) In Vitro/In Vivo Activity Reference
LHRH Antagonist Substitution of Arg at position 6 with CpaLHRH ReceptorNot specified, but noted to improve activityShowed improved antiovulatory activity in rats compared to the parent compound.
Degarelix Contains a Cpa residue at position 6GnRH ReceptorHigh affinity (specific values not provided in abstract)Acts as a potent GnRH antagonist, leading to rapid testosterone suppression.
Antide Contains a Cpa residueGnRH ReceptorHigh affinityA potent GnRH antagonist used in research.
Somatostatin Analog Cpa substitution at Phe6Somatostatin Receptors (SSTRs)Showed high affinity for SSTR2 and SSTR5The Cpa modification helps to constrain the peptide backbone in a bioactive conformation.
Opioid Peptide Analog Cpa substitutionOpioid ReceptorsVaried, depending on positionCpa can increase selectivity for specific opioid receptor subtypes.

Experimental Protocols

A fundamental experiment in the SAR evaluation of Cpa-modified peptides is the competitive receptor binding assay. This assay quantifies the affinity of a modified peptide for its target receptor in comparison to the native ligand.

Protocol: Competitive Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 cells expressing the GnRH receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction.

    • Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-labeled native peptide) to each well.

    • Add increasing concentrations of the unlabeled competitor peptides (both the native peptide and the Cpa-modified analog) to different wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for each peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Workflow for Comparative SAR Studies

cluster_design Peptide Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration A Identify Parent Peptide B Select Positions for Cpa Substitution A->B C Solid-Phase Peptide Synthesis B->C D Receptor Binding Assays (Ki) C->D E Functional Assays (e.g., cAMP, Ca2+) D->E F In Vivo Efficacy Studies E->F G Compare Binding Affinity & Potency F->G H Establish Structure-Activity Relationship G->H I Lead Optimization H->I I->B Iterative Design GnRH_Cpa GnRH / Cpa-Analog GnRHR GnRH Receptor GnRH_Cpa->GnRHR Binds to Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (LH/FSH Synthesis & Release) Ca_release->Downstream PKC->Downstream

Computational Modeling of Peptides with Fmoc-p-Chlorophenylalanine-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (NCAAs) like p-chlorophenylalanine (Cpa) into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Computational modeling plays a pivotal role in predicting the conformational landscape of these modified peptides, thereby accelerating the design and development of novel peptide-based therapeutics. This guide provides a comparative overview of computational methods for modeling peptides containing Fmoc-p-Chlorophenylalanine-OH, supported by relevant experimental data and detailed protocols.

Computational Modeling Approaches: A Comparative Overview

The accurate computational modeling of peptides containing NCAAs such as p-chlorophenylalanine hinges on the quality of the force field used to describe the interatomic interactions. Standard force fields like AMBER, CHARMM, and GROMOS are parameterized for the 20 canonical amino acids. Therefore, the inclusion of Cpa necessitates the development of specific parameters for this residue. The two primary approaches for modeling such peptides are Molecular Dynamics (MD) simulations and knowledge-based methods like Rosetta.

Computational MethodKey StrengthsKey ChallengesTypical Software
Molecular Dynamics (MD) Simulations Provides a dynamic view of peptide conformational flexibility and solvent interactions. Allows for the calculation of thermodynamic properties.Requires accurate force field parameterization for the non-natural amino acid. Can be computationally expensive, especially for long simulations.AMBER, GROMACS, CHARMM
Rosetta Efficiently samples a vast conformational space to predict low-energy structures. Can be used for peptide design and docking.Relies on a combination of physics-based and knowledge-based energy functions, which may not be optimal for all NCAAs. Parameterization of NCAAs is also required.Rosetta Suite

Experimental Validation: Benchmarking Computational Models

Computational models are only as reliable as their ability to reproduce experimental data. For peptides containing p-chlorophenylalanine, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques for determining three-dimensional structures.

Experimental TechniqueInformation ProvidedRelevance to Computational Modeling
X-ray Crystallography High-resolution, static 3D structure of the peptide in a crystalline state.Provides a precise structural benchmark for validating the accuracy of predicted low-energy conformations. The presence of the chlorine atom can aid in solving the phase problem in crystallography.[1]
NMR Spectroscopy Information about the solution-state conformation, dynamics, and intermolecular interactions.Offers valuable data on the ensemble of conformations adopted by the peptide in solution, which can be compared with the dynamic behavior observed in MD simulations.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing p-Chlorophenylalanine

This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic peptide incorporating Fmoc-Cpa-OH.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-p-chlorophenylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-p-Chlorophenylalanine-OH), 3 equivalents of OxymaPure, and 3 equivalents of DIC in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

II. Computational Modeling Protocol: MD Simulation with AMBER

This protocol provides a general workflow for setting up and running an MD simulation of a peptide containing p-chlorophenylalanine using the AMBER software suite.

Prerequisites:

  • AMBER software suite installed.

  • A starting structure of the peptide (e.g., from homology modeling or a previous simulation).

Procedure:

  • Parameterization of p-Chlorophenylalanine:

    • Since p-chlorophenylalanine is a non-standard residue, you will need to generate force field parameters for it. This is a critical step and can be achieved using the antechamber tool in AMBER.

    • The process involves calculating quantum mechanical (QM) electrostatic potentials (ESPs) for a capped Cpa residue (e.g., ACE-Cpa-NME) using a program like Gaussian.

    • The RESP (Restrained Electrostatic Potential) fitting procedure is then used to derive partial atomic charges.

    • Missing Lennard-Jones and bonded parameters can be adapted from similar standard residues (like phenylalanine) or derived from further QM calculations.

  • System Preparation:

    • Use the tleap program in AMBER to build the initial topology and coordinate files for the simulation.

    • Load the appropriate force field (e.g., ff14SB) and the newly generated parameters for Cpa.

    • Solvate the peptide in a box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform a series of energy minimizations to relax the system and remove any steric clashes. This is typically done in a staged manner, first minimizing the solvent and ions, then the peptide side chains, and finally the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions with weak restraints on the peptide backbone.

    • Perform a longer equilibration run at constant pressure (NPT) to allow the system density to relax.

  • Production Simulation:

    • Run the production MD simulation for the desired length of time (nanoseconds to microseconds) without any restraints.

    • Save the trajectory and energy data at regular intervals.

  • Analysis:

    • Analyze the trajectory to study the peptide's conformational dynamics, secondary structure stability, hydrogen bonding patterns, and interactions with the solvent.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_validation Experimental Validation cluster_modeling Computational Modeling synthesis Fmoc-SPPS with This compound purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & HPLC Analysis purification->characterization crystallography X-ray Crystallography characterization->crystallography nmr NMR Spectroscopy characterization->nmr parameterization Force Field Parameterization characterization->parameterization structure 3D Structure Determination crystallography->structure nmr->structure analysis Conformational Analysis structure->analysis Benchmark md_simulation MD Simulation parameterization->md_simulation rosetta Rosetta Modeling parameterization->rosetta md_simulation->analysis rosetta->analysis

Caption: Workflow for peptide synthesis, validation, and modeling.

MD_Simulation_Pathway start Initial Peptide Structure param Parameterize Cpa (QM/RESP) start->param tleap Build System (tleap) - Solvate - Add Ions start->tleap param->tleap minimize Energy Minimization tleap->minimize heat Heating (NVT) minimize->heat equilibrate Equilibration (NPT) heat->equilibrate production Production MD equilibrate->production analysis Trajectory Analysis production->analysis

Caption: Molecular Dynamics simulation workflow for a Cpa-containing peptide.

References

Safety Operating Guide

Proper Disposal of Fmoc-Cpa-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Fmoc-Cpa-OH. This document outlines the necessary procedures to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

(N-α-Fmoc-β-cyclopropyl-L-alanine), or this compound, is an amino acid derivative commonly utilized in peptide synthesis. While specific hazard information is limited, it is prudent to handle this and all laboratory chemicals with a high degree of caution. The Safety Data Sheet (SDS) for this compound indicates no known OSHA hazards; however, standard laboratory safety protocols should always be strictly followed.[1]

Quantitative Data Summary

For safe handling and disposal, it is important to be aware of the physical and chemical properties of this compound.

PropertyValue
CAS Number 214750-76-2[1][2]
Molecular Formula C21H21NO4[1][2]
Molecular Weight 351.4 g/mole [2]
Appearance White to off-white powder
Solubility Soluble in organic solvents (e.g., DMF, DCM), insoluble in water.[3]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[4] Adherence to institutional and local regulations is mandatory for the disposal of all chemical waste.[3]

  • Segregation : Do not mix solid this compound with other chemical waste.[3][5]

  • Packaging : Place the solid waste in a clearly labeled, sealed container.[3] The label should include the full chemical name ("this compound"), the quantity, and the date of disposal.[3]

  • Collection : Arrange for disposal through your institution's designated hazardous waste management program.[3]

Liquid waste generated during solid-phase peptide synthesis (SPPS) involving this compound must be handled as hazardous waste.[3] This includes:

  • Solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Reagents used for the removal of the Fmoc protecting group (e.g., piperidine solutions).[3]

  • Cleavage cocktails (e.g., containing Trifluoroacetic acid - TFA).[3]

Procedure for Liquid Waste:

  • Collection : Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[3][6]

  • Storage and Disposal : Store the sealed container in a designated hazardous waste accumulation area and arrange for its disposal through your institution's hazardous waste management program.[6]

Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated solid waste.[7] These items should be collected in a designated, sealed plastic bag and disposed of as solid hazardous waste.[7]

Personal Protective Equipment (PPE)

When handling this compound and its associated waste, always wear appropriate personal protective equipment:

  • Eye Protection : Chemical safety goggles or a face shield.[4]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection : A laboratory coat or chemical-resistant apron.[4]

Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Small Spill : Sweep up the material and place it in a suitable, sealed container for disposal according to local regulations.[1] Avoid generating dust.[1]

  • Large Spill : Shovel the material into a suitable container for disposal.[1] Prevent the product from entering drains.[1]

  • Ventilation : Ensure adequate ventilation in the event of a spill.[1]

Incompatible Materials and Decomposition

To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[1] Hazardous decomposition products include oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste streams.

cluster_solid Solid Waste cluster_liquid Liquid Waste (from Synthesis) cluster_contaminated Contaminated Materials Solid_Start Unused/Expired This compound Solid_Segregate Segregate from other waste Solid_Start->Solid_Segregate Solid_Package Package in a sealed, labeled container Solid_Segregate->Solid_Package Solid_Dispose Dispose via institutional hazardous waste program Solid_Package->Solid_Dispose Liquid_Start Solvents, Reagents, Cleavage Cocktails Liquid_Collect Collect in a designated, labeled container Liquid_Start->Liquid_Collect Liquid_Store Store in designated hazardous waste area Liquid_Collect->Liquid_Store Liquid_Dispose Dispose via institutional hazardous waste program Liquid_Store->Liquid_Dispose Contaminated_Start Gloves, Weighing Paper, Pipette Tips Contaminated_Collect Collect in a sealed plastic bag Contaminated_Start->Contaminated_Collect Contaminated_Dispose Dispose as solid hazardous waste Contaminated_Collect->Contaminated_Dispose

Caption: Disposal workflow for solid, liquid, and contaminated waste containing this compound.

References

Personal protective equipment for handling Fmoc-Cpa-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Fmoc-Cpa-OH, a derivative of the amino acid L-alanine used in solid-phase peptide synthesis (SPPS). Adherence to these procedures is critical for personnel safety and regulatory compliance.

While a specific Safety Data Sheet (SDS) for this compound indicates no known OSHA hazards, it is prudent to handle it with the care required for all laboratory chemicals, especially within the context of solid-phase peptide synthesis which involves other hazardous materials.[1] Best practices dictate the use of appropriate personal protective equipment (PPE) at all times.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesShould be worn at all times to protect against dust particles and splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against spills and contamination of personal clothing.
Respiratory Protection Fume HoodAll handling of solid this compound and any procedures that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation risk.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent accidental exposure and contamination. The following protocol outlines the standard operating procedure for its use in the laboratory.

  • Preparation : Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including spatulas, weighing paper, and reaction vessels, should be readily accessible.

  • Personal Protective Equipment : Don the required PPE as detailed in the table above: safety goggles, a laboratory coat, and chemical-resistant gloves.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to control dust.[1]

    • Use a clean spatula to carefully transfer the desired amount of this compound onto weighing paper or directly into a tared reaction vessel.

    • Avoid creating dust by handling the solid gently.[1]

  • Dissolution : If the experimental protocol requires dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling : After handling, thoroughly clean all equipment that came into contact with the chemical. Wash hands thoroughly with soap and water, even if gloves were worn.[1]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.

Waste TypeDisposal Procedure
Unused/Expired Solid Collect in a clearly labeled, sealed container. The label should include the chemical name "this compound" and "Hazardous Waste." Dispose of through your institution's hazardous waste management program.[3][4]
Contaminated Solid Waste This includes items such as used gloves, weighing paper, and pipette tips.[3][5] Place these items in a designated, sealed hazardous waste container labeled appropriately.
Liquid Waste Solutions containing this compound, as well as waste from the SPPS process (e.g., solvents, deprotection solutions), should be collected in a dedicated, sealed, and properly labeled hazardous waste container.[3][4] Never dispose of down the drain.[1][3]

Experimental Workflow and Safety

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, integrating the necessary safety precautions at each step.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh and Transfer (Minimize Dust) don_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent (If Required) weigh->dissolve segregate_solid Segregate Solid Waste dissolve->segregate_solid Dispose Contaminated Solids segregate_liquid Segregate Liquid Waste dissolve->segregate_liquid Dispose Liquid Waste label_waste Label Waste Containers segregate_solid->label_waste segregate_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste clean_equipment Clean Equipment store_waste->clean_equipment Final Steps wash_hands Wash Hands Thoroughly clean_equipment->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.